Product packaging for N4-Cyclopropylpyridine-3,4-diamine(Cat. No.:CAS No. 146950-68-7)

N4-Cyclopropylpyridine-3,4-diamine

Cat. No.: B120656
CAS No.: 146950-68-7
M. Wt: 149.19 g/mol
InChI Key: VPGWOWXXDKITFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N4-Cyclopropylpyridine-3,4-diamine is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors. Research is focused on overcoming resistance mutations, such as C797S, in non-small cell lung cancer (NSCLC) that arise after treatment with third-generation therapeutics like Osimertinib. The compound serves as a critical precursor in the synthesis of cyclopropane sulfonamide derivatives, which are designed to mimic and improve upon the structure of known inhibitors like BBT-176 . Introducing the cyclopropyl fragment is a strategic modification explored to enhance key drug properties, which may include increasing metabolic stability and improving binding affinity to the target receptor . As a specialized building block, this compound enables researchers to access a valuable chemical space for discovering and optimizing new targeted therapies aimed at resistant forms of EGFR. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B120656 N4-Cyclopropylpyridine-3,4-diamine CAS No. 146950-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-cyclopropylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGWOWXXDKITFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598104
Record name N~4~-Cyclopropylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146950-68-7
Record name N~4~-Cyclopropylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-cyclopropylpyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N4-Cyclopropylpyridine-3,4-diamine: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropylpyridine-3,4-diamine is a substituted pyridine derivative with the molecular formula C9H13N3.[1] Its structure, featuring a pyridine core with two amino groups at the 3 and 4 positions and a cyclopropylmethyl substituent on the N4-amino group, makes it a molecule of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the methodologies and data involved in the elucidation of its chemical structure. While detailed experimental data for this specific compound is not widely available in the public domain, this guide outlines the standard analytical techniques and expected results based on its known structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1040043-50-2[1][2]
Molecular Formula C9H13N3[1][2]
Molecular Weight 163.22 g/mol [1][2]
Appearance Yellow Solid[1]

Synthesis

The primary synthetic route to this compound involves the N-alkylation of pyridine-3,4-diamine.

General Synthesis Pathway

Synthesis_Pathway PyridineDiamine Pyridine-3,4-diamine Product This compound PyridineDiamine->Product CyclopropylmethylHalide Cyclopropylmethyl halide (e.g., bromide or chloride) CyclopropylmethylHalide->Product Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Pyridine-3,4-diamine

  • Cyclopropylmethyl bromide or chloride

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine-3,4-diamine in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a yellow solid.

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Analytical Workflow

Analytical_Workflow Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure MS->Structure

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring, the amino groups, and the cyclopropylmethyl substituent.

Predicted Proton EnvironmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Pyridine H (at C2 or C6)7.5 - 8.0Doublet or Singlet
Pyridine H (at C5)6.5 - 7.0Doublet
-NH2 (at C3)4.0 - 5.0Broad Singlet
-NH- (at C4)5.0 - 6.0Broad Singlet
-CH2- (methylene)2.9 - 3.2Doublet
-CH- (cyclopropyl)0.8 - 1.2Multiplet
-CH2- (cyclopropyl)0.2 - 0.6Multiplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Carbon EnvironmentPredicted Chemical Shift (ppm)
Pyridine C (quaternary)140 - 150
Pyridine CH110 - 140
-CH2- (methylene)45 - 55
-CH- (cyclopropyl)10 - 20
-CH2- (cyclopropyl)3 - 10

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data

  • Molecular Ion (M+) : A prominent peak is expected at a mass-to-charge ratio (m/z) of 163, corresponding to the molecular weight of the compound.[1]

  • Major Fragments : Fragmentation is likely to occur through the loss of the cyclopropylmethyl group or cleavage of the pyridine ring.

Predicted FragmentPredicted m/z
[M]+163
[M - C4H7]+ (loss of cyclopropylmethyl)108
[C4H7]+ (cyclopropylmethyl cation)55

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion (m/z 163) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The structural elucidation of this compound relies on a synergistic application of synthetic chemistry and modern analytical techniques. While specific, detailed experimental data remains limited in publicly accessible literature, the foundational physicochemical properties and expected spectroscopic characteristics outlined in this guide provide a robust framework for researchers and scientists. The provided protocols for synthesis and analysis offer a practical starting point for the preparation and confirmation of this compound's structure, which is a valuable building block in the pursuit of new therapeutic agents.

References

N4-Cyclopropylpyridine-3,4-diamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N4-Cyclopropylpyridine-3,4-diamine is a heterocyclic organic compound featuring a pyridine core substituted with two amino groups at the 3 and 4 positions, and a cyclopropyl group attached to the nitrogen of the amino group at the 4-position. Its chemical structure, particularly the diaminopyridine scaffold, is of significant interest in medicinal chemistry. This scaffold is a known pharmacophore found in various biologically active molecules. The parent compound, 3,4-diaminopyridine, is a potassium channel blocker used in the treatment of certain neuromuscular disorders. The introduction of an N-cyclopropyl substituent may modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and the potential biological activities of this compound, positioning it as a valuable building block for the development of novel therapeutics.

Chemical Properties

This compound is a yellow solid under standard laboratory conditions.[1] While extensive experimental data on its physicochemical properties are not publicly available, key identifiers and predicted properties are summarized in the table below. It is important to note that some values are predictions and should be confirmed experimentally.

PropertyValueSource
CAS Number 1040043-50-2[1]
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
Appearance Yellow solid[1]
Predicted Boiling Point 361.7 ± 27.0 °C
Predicted Density 1.1 ± 0.1 g/cm³
Predicted pKa 9.16 ± 0.36
InChI Key YQYUTDYRFPKXTM-UHFFFAOYSA-N[1]

Synthesis and Characterization

The primary route for the synthesis of this compound involves the N-alkylation of 3,4-diaminopyridine.[1] This reaction typically utilizes a cyclopropylmethyl halide in the presence of a base. While a specific, detailed experimental protocol for this compound is not widely published, a general procedure can be outlined based on standard organic chemistry practices.

Experimental Protocol: Putative Synthesis of this compound

Materials:

  • 3,4-Diaminopyridine

  • Cyclopropylmethyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-diaminopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the pyridine ring protons, the amino protons, and the characteristic signals of the cyclopropylmethyl group.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

G reagents 3,4-Diaminopyridine + Cyclopropylmethyl bromide reaction N-Alkylation (Base, Solvent, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N4-Cyclopropylpyridine- 3,4-diamine purification->product analysis NMR, MS, HPLC product->analysis

A generalized workflow for the synthesis and analysis of this compound.

Safety and Handling

Hazard CategoryPrecaution
Acute Toxicity Fatal if swallowed, toxic in contact with skin, fatal if inhaled.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Eye Damage/Irritation Causes serious eye damage.[3][4]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
Storage Store in a tightly sealed container in a cool, dry place.[5]
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound in the public domain, the 3,4-diaminopyridine scaffold is a well-established pharmacophore. The parent compound, 3,4-diaminopyridine (Amifampridine), is a voltage-gated potassium channel blocker that enhances the release of acetylcholine at the neuromuscular junction.[6]

Furthermore, substituted diaminopyridine and diaminopyrimidine derivatives have been extensively investigated as kinase inhibitors .[7][8] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine-diamine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[9]

Given this context, it is plausible that this compound could exhibit inhibitory activity against various protein kinases. The cyclopropyl group may confer selectivity or improved potency by interacting with specific hydrophobic pockets within the kinase domain.

Hypothetical Target: Kinase Signaling Pathway

Many kinase inhibitors target receptor tyrosine kinases (RTKs) or downstream intracellular kinases in pathways such as the PI3K/AKT or JAK/STAT pathways. These pathways are central regulators of cell proliferation, survival, and differentiation.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates AKT AKT PI3K->AKT Phosphorylates Downstream Cell Proliferation, Survival, Angiogenesis AKT->Downstream Regulates Inhibitor N4-Cyclopropylpyridine- 3,4-diamine (Hypothetical Target) Inhibitor->RTK Inhibits ATP Binding

A potential mechanism of action via inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

For researchers interested in evaluating the potential kinase inhibitory activity of this compound, a standard workflow can be employed. This workflow begins with the synthesis and purification of the compound, followed by in vitro biochemical assays to determine its inhibitory potency against a panel of kinases.

G start Synthesis & Purification of This compound primary_screen Primary Kinase Screen (Panel of selected kinases) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id ic50 IC50 Determination (Dose-response curve) hit_id->ic50 selectivity Kinase Selectivity Profiling (Broader kinase panel) ic50->selectivity cellular_assays Cell-based Assays (Target engagement, Antiproliferation) selectivity->cellular_assays lead_opt Lead Optimization cellular_assays->lead_opt

A typical workflow for screening and characterizing a potential kinase inhibitor.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for use in drug discovery and development. While specific experimental data for this compound is limited, its structural similarity to known biologically active molecules, particularly kinase inhibitors, makes it a compelling candidate for further investigation. The diaminopyridine core provides a robust scaffold for interaction with various biological targets, and the N-cyclopropyl group offers a vector for optimizing potency, selectivity, and pharmacokinetic properties. The information and hypothetical protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further experimental validation of its physicochemical properties, biological activity, and mechanism of action is warranted.

References

N4-Cyclopropylpyridine-3,4-diamine: A Comprehensive Physicochemical Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropylpyridine-3,4-diamine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its unique structural motif, featuring a pyridine core substituted with a cyclopropylamino and an amino group at the N4 and 3 positions, respectively, presents a versatile scaffold for the synthesis of novel bioactive molecules. This document provides a detailed overview of the core physicochemical characteristics of this compound, offering a critical resource for its application in drug design, synthesis, and preclinical evaluation. Understanding these fundamental properties is paramount for predicting the compound's pharmacokinetic and pharmacodynamic behavior.

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, a summary of its known and predicted characteristics is presented below.

Data Presentation
PropertyValueSource
Molecular Formula C₉H₁₃N₃--INVALID-LINK--[1]
Molecular Weight 163.22 g/mol --INVALID-LINK--[1]
Physical Appearance Yellow solid--INVALID-LINK--
Predicted Boiling Point 361.7 ± 27.0 °C--INVALID-LINK--[1]
Predicted Density 1.0 ± 0.06 g/cm³--INVALID-LINK--[1]
Predicted pKa 9.16 ± 0.36--INVALID-LINK--
CAS Number 1040043-50-2--INVALID-LINK--[1]
Solubility The cyclopropane moiety suggests increased hydrophobicity, likely leading to limited solubility in water. Co-solvents such as DMSO or ethanol may be required for aqueous solutions. The parent compound, pyridine-3,4-diamine, is highly soluble in polar solvents like water.--INVALID-LINK--[1], --INVALID-LINK--[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.

  • Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder the solid sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat at a controlled rate C->D E Observe and record melting range D->E

Caption: Workflow for Melting Point Determination.
Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological systems.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, dichloromethane, and hexane.

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 1 mg) is placed into a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.

  • Observation: The solution is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to determine the saturation point.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its membrane permeability and overall ADME properties. The shake-flask method is a common technique for its determination.

Methodology:

  • Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4) is prepared. The two phases are pre-saturated with each other by vigorous mixing followed by separation.

  • Compound Addition: A known concentration of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the second phase is added, and the mixture is shaken or agitated for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Signaling Pathways

While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other 3,4-diaminopyridine derivatives suggests potential interactions with ion channels. The parent compound, 3,4-diaminopyridine, is a known blocker of voltage-gated potassium (Kv) channels.[3][4] This action leads to a prolongation of the action potential, which in turn enhances the influx of calcium ions through voltage-gated calcium channels, thereby increasing neurotransmitter release at the neuromuscular junction.[3][5][6] This mechanism is the basis for its therapeutic use in certain neuromuscular disorders.

Furthermore, derivatives of pyridine have been investigated as antagonists of the CXC chemokine receptor type 4 (CXCR4), which is implicated in inflammation and cancer metastasis.[7]

SignalingPathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kv Voltage-gated K+ Channel (Kv) AP Action Potential Prolongation Kv->AP CaV Voltage-gated Ca2+ Channel (CaV) Ca_influx Increased Ca2+ Influx CaV->Ca_influx Compound N4-Cyclopropyl- pyridine-3,4-diamine Compound->Kv Blockade AP->CaV Activation AP->Ca_influx NT_release Enhanced Neurotransmitter Release Ca_influx->NT_release

Caption: Potential Mechanism of Action via Kv Channel Blockade.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics. This technical guide has summarized its key physicochemical characteristics and provided standardized protocols for their experimental determination. The outlined potential signaling pathway, based on the activity of structurally related compounds, offers a starting point for further pharmacological investigation. A thorough understanding and experimental validation of these properties are essential for advancing this compound and its derivatives through the drug discovery and development pipeline.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for N4-Cyclopropylpyridine-3,4-diamine and its key analogs. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflows and a relevant biological signaling pathway to support research and development in medicinal chemistry.

Introduction

Pyridine-3,4-diamine and its N4-substituted analogs are important scaffolds in medicinal chemistry. The introduction of a cyclopropyl or cyclopropylmethyl group at the N4 position can significantly influence the pharmacological properties of the resulting compounds. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems, such as imidazo[4,5-c]pyridines, which have shown potential as kinase inhibitors for therapeutic applications, including oncology.[1] This guide will focus on the practical synthesis of these key building blocks.

Synthetic Pathways

The synthesis of this compound and its cyclopropylmethyl analog can be approached through a multi-step sequence. The general strategy involves the preparation of a common intermediate, pyridine-3,4-diamine, followed by selective N-alkylation or a related N-arylation reaction.

A primary route to pyridine-3,4-diamine is the reduction of a nitropyridine precursor. A common and efficient method is the catalytic hydrogenation of 4-amino-3-nitropyridine.[2][3] The synthesis of 4-amino-3-nitropyridine can be achieved from readily available starting materials such as 4-methoxypyridine or 4-aminopyridine.[2][4]

Once pyridine-3,4-diamine is obtained, the final step is the introduction of the cyclopropyl or cyclopropylmethyl group at the N4-position. This is typically achieved through nucleophilic substitution using an appropriate cyclopropyl-containing electrophile under basic conditions.[5]

dot

Synthesis_Workflow A 4-Methoxypyridine B 4-Methoxy-3-nitropyridine A->B Fuming HNO3, H2SO4 C 4-Amino-3-nitropyridine B->C Strong aq. NH3 D Pyridine-3,4-diamine C->D H2, Pd/C E This compound D->E Base (e.g., K2CO3) F N4-(Cyclopropylmethyl)pyridine-3,4-diamine D->F Base (e.g., K2CO3) G Cyclopropyl Bromide G->E H Cyclopropylmethyl Bromide H->F

Caption: Synthetic workflow for this compound and its analogs.

Experimental Protocols

Synthesis of 4-Amino-3-nitropyridine from 4-Methoxypyridine[2]

Step 1: Nitration of 4-Methoxypyridine

  • To 0.8 L of concentrated sulfuric acid in an ice bath, slowly add 100 mL (0.985 mol) of 4-methoxypyridine, keeping the temperature below 30°C.

  • To this mixture, add 0.8 L of fuming nitric acid dropwise, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to 85°C for 15 hours.

  • Cool the reaction to room temperature and pour it into 5 kg of crushed ice.

  • Neutralize the mixture to a pH of 11 with potassium carbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methoxy-3-nitropyridine.

Step 2: Amination of 4-Methoxy-3-nitropyridine

  • Dissolve 125 g (0.811 mol) of 4-methoxy-3-nitropyridine in 875 mL of methanol and transfer to a pressure kettle.

  • Add 875 mL of strong aqueous ammonia.

  • Heat the mixture at 110°C for 12 hours.

  • Cool the reaction to room temperature and evaporate the methanol.

  • Filter the resulting solid, wash with water, and dry to obtain 4-amino-3-nitropyridine.

Synthesis of Pyridine-3,4-diamine from 4-Amino-3-nitropyridine[2]
  • Dissolve 100 g (0.719 mol) of 4-amino-3-nitropyridine in 1.5 L of methanol and place it in a pressure kettle.

  • Add 10.0 g of 10% palladium on carbon (Pd/C) catalyst.

  • Introduce hydrogen gas into the kettle and maintain a pressure of 0.4 MPa for 3 hours.

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain crude pyridine-3,4-diamine.

  • For purification, dissolve the crude product in 300 mL of ethanol by heating to 70°C, and filter while hot.

  • Cool the filtrate in an ice bath for 1 hour to precipitate the product.

  • Filter the solid, and dry under vacuum to obtain pure pyridine-3,4-diamine.

Synthesis of N4-(Cyclopropylmethyl)pyridine-3,4-diamine[5]

Note: A detailed experimental protocol with specific quantities and yields for this reaction was not found in the surveyed literature. The following is a general procedure based on established methods for N-alkylation of similar compounds.

  • In a round-bottom flask, dissolve pyridine-3,4-diamine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, such as potassium carbonate or sodium hydride (1.2 equivalents).

  • To this suspension, add cyclopropylmethyl bromide or chloride (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford N4-(cyclopropylmethyl)pyridine-3,4-diamine.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Pyridine-3,4-diamine

Starting MaterialReagents and ConditionsProductYieldPurityReference
4-Amino-3-nitropyridineH₂, 10% Pd/C, Methanol, 0.4 MPa, 3hPyridine-3,4-diamine61.4% (overall for 3 steps)99.8%[2]
3-Nitropyridin-4-amineH₂, 10% Pd/C, Methanol/THF, 10°C, 24h, 1 atmPyridine-3,4-diamine97%-[3]

Table 2: Characterization Data for Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
Pyridine-3,4-diamine54-96-6C₅H₇N₃109.13[3]
4-Amino-3-nitropyridine1681-37-4C₅H₅N₃O₂139.11[4]
N4-(Cyclopropylmethyl)pyridine-3,4-diamine1040043-50-2C₉H₁₃N₃163.22[5]
N4-Cyclopropyl-pyridine-3,4-diamine146950-68-7C₈H₁₁N₃149.19[4]

Biological Activity and Signaling Pathway

Analogs of N4-substituted pyridines, specifically N2,N4-disubstituted pyrimidine-2,4-diamines, have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[6] CDKs are crucial enzymes that regulate the cell cycle. The inhibition of CDK2 and CDK9 can lead to cell cycle arrest, primarily in the G2/M phase, which is a key mechanism for the anti-proliferative activity of these compounds in cancer cells.[6]

dot

Signaling_Pathway cluster_arrest G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition Arrest G2/M Arrest M->G1 CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->G1 Promotes CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes S Phase Progression CDK2_CyclinA->G2 Required for G2/M Transition CDK9_CyclinT CDK9/Cyclin T Transcription Transcription Elongation CDK9_CyclinT->Transcription Phosphorylates RNA Pol II Inhibitor N4-Substituted Pyridine Analog (Inhibitor) Inhibitor->G2 Leads to Inhibitor->CDK2_CyclinA Inhibits Inhibitor->CDK9_CyclinT Inhibits

Caption: Inhibition of CDK2/9 by N4-substituted analogs leading to G2/M cell cycle arrest.

Conclusion

References

N4-Cyclopropylpyridine-3,4-diamine molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

N4-Cyclopropylpyridine-3,4-diamine is a chemical compound with applications in medicinal chemistry. This technical guide provides its core molecular properties.

Molecular Data

The fundamental molecular details of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H13N3[1][2][3]
Molecular Weight 163.22 g/mol [1][2][3]
CAS Number 1040043-50-2[1][2]

The molecular formula C9H13N3 indicates that each molecule is composed of nine carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms.[2] The structure consists of a pyridine ring with two amino groups at the 3 and 4 positions, with one of the amino groups being substituted by a cyclopropylmethyl group.[2]

Note on Advanced Requirements: The prompt requested detailed experimental protocols and visualizations of signaling pathways. For the determination of basic molecular properties such as formula and weight, these requirements are not applicable as there are no complex experimental workflows or biological pathways to describe.

References

Technical Guide: Spectroscopic and Synthetic Profile of N4-Cyclopropylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data and synthetic methodology for N4-Cyclopropylpyridine-3,4-diamine (CAS No: 1040043-50-2), a key intermediate in medicinal chemistry.[1][2] The unique structural features of this compound, including a substituted pyridine ring and a cyclopropyl moiety, make it a valuable building block for the development of novel therapeutic agents.[1]

Molecular Structure and Properties
  • Molecular Formula: C₉H₁₃N₃[1][2]

  • Molecular Weight: 163.22 g/mol [1][2]

  • Appearance: Typically a yellow solid.[1]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8d1HPyridine ring proton (H-2)
~6.5 - 6.8d1HPyridine ring proton (H-5)
~4.5 - 5.0br s2H-NH₂ protons (at C-3)
~4.0 - 4.5br s1H-NH- proton (at C-4)
~2.9 - 3.1t2H-CH₂- (methylene bridge)
~1.0 - 1.2m1HCyclopropyl -CH-
~0.4 - 0.6m2HCyclopropyl -CH₂-
~0.1 - 0.3m2HCyclopropyl -CH₂-

Note: Predicted values are based on the chemical structure and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions. The cyclopropyl group is expected to show complex multiplets due to its rigid structure and specific coupling patterns.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~145 - 150Pyridine C-4
~138 - 142Pyridine C-2
~130 - 135Pyridine C-6
~120 - 125Pyridine C-3
~105 - 110Pyridine C-5
~45 - 50-CH₂- (methylene bridge)
~10 - 15Cyclopropyl -CH-
~3 - 8Cyclopropyl -CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretching (primary amines)
~3100 - 3000MediumAromatic C-H stretching
~3000 - 2850MediumAliphatic C-H stretching (cyclopropyl, CH₂)
~1650 - 1550StrongC=C and C=N stretching (pyridine ring)
~1620 - 1580StrongN-H bending (scissoring)

Note: The IR spectrum reveals characteristic absorption bands associated with primary amine stretching vibrations, aromatic carbon-hydrogen stretching, and pyridine ring vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
163.11[M]⁺, Molecular ion peak
108[M - C₄H₇]⁺, Loss of the cyclopropylmethyl group

Note: Mass spectrometry analysis confirms the molecular ion peak at a mass-to-charge ratio of 163, which corresponds to the molecular weight of the compound.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of pyridine-3,4-diamine with a cyclopropylmethyl halide.[1]

Materials:

  • Pyridine-3,4-diamine

  • Cyclopropylmethyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyridine-3,4-diamine in an aprotic solvent such as DMF or THF, a base like potassium carbonate or sodium hydride is added.[1]

  • The mixture is stirred at room temperature for approximately 30 minutes.

  • Cyclopropylmethyl bromide (or chloride) is added dropwise to the reaction mixture.

  • The reaction is then heated to a temperature between 60–80°C and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, the mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent, or by recrystallization to yield pure this compound.[1]

Spectroscopic Characterization

General Procedures:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Pyridine-3,4-diamine + Cyclopropylmethyl Halide Reaction Reaction (Base, Solvent, 60-80°C) Reactants->Reaction 1 Quenching Quenching (Water) Reaction->Quenching 2 Extraction Extraction (Ethyl Acetate) Quenching->Extraction 3 Purification Purification (Column Chromatography) Extraction->Purification 4 Product N4-Cyclopropyl- pyridine-3,4-diamine Purification->Product 5 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Synthesis and Characterization Workflow.

References

The Dawn of a Neurological Game-Changer: An In-depth Technical Guide to the Discovery and History of Diaminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopyridine compounds, particularly 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), have carved a significant niche in the therapeutic landscape of neuromuscular and neurodegenerative disorders. Their journey from a seemingly unrelated initial application to becoming a cornerstone treatment for conditions like Lambert-Eaton myasthenic syndrome (LEMS) and a valuable tool in managing symptoms of multiple sclerosis (MS) is a testament to scientific serendipity and rigorous clinical investigation. This technical guide delves into the core of their discovery, tracing their history from initial synthesis to their celebrated status as potent potassium channel blockers. We will explore the seminal preclinical and clinical studies that defined their mechanism of action and clinical utility, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Chapter 1: The Genesis of Diaminopyridines - From Avian Control to Neuromuscular Modulation

The story of diaminopyridines begins not in the sterile environment of a pharmaceutical lab, but in the realm of pest control. 4-Aminopyridine (4-AP) was first developed in 1963 as an avian repellent, a testament to its potent neurological effects.[1] Its journey towards clinical relevance began in the 1970s in Bulgaria, where anesthetists astutely observed its ability to reverse the effects of non-depolarizing muscle relaxants.[1] This pivotal observation led to its commercialization in Bulgaria under the trade name Pymadin for this indication.[1]

Independently, in the 1970s, 3,4-diaminopyridine (3,4-DAP) was synthesized in Scotland.[2] While the exact initial purpose of its synthesis is less documented, its structural similarity to 4-AP likely spurred investigations into its own neurological properties. The 1980s marked a turning point for 3,4-DAP, as researchers began to explore its efficacy in treating the debilitating muscle weakness associated with Lambert-Eaton myasthenic syndrome (LEMS).[2]

Early Synthesis Methodologies

The foundational synthesis of these compounds was crucial for their subsequent investigation. While modern, more efficient methods now exist, understanding the original synthetic routes provides historical context.

Synthesis of 4-Aminopyridine: An early and common method for the commercial preparation of 4-aminopyridine was a two-stage synthesis starting from pyridine. This process involved the formation of 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate.[3] A semi-preparative three-stage synthesis was also employed, which utilized pyridine-N-oxide and 4-nitropyridine-N-oxide as intermediates. The final step in this process involved the reduction of 4-nitropyridine-N-oxide with iron in acetic acid.[3]

Synthesis of 3,4-Diaminopyridine: Early laboratory-scale synthesis of 3,4-diaminopyridine often involved the reduction of 3-nitro-4-aminopyridine. A common method for this reduction was catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Chapter 2: Unraveling the Mechanism of Action - The Role of Potassium Channel Blockade

The therapeutic efficacy of diaminopyridines lies in their ability to act as potent blockers of voltage-gated potassium (Kv) channels. This fundamental mechanism was elucidated through a series of seminal preclinical and clinical investigations.

By blocking these channels, particularly at the presynaptic nerve terminal, diaminopyridines prolong the duration of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to an increased influx of calcium into the nerve terminal. The elevated intracellular calcium concentration, in turn, enhances the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft, thereby improving neuromuscular transmission.

Key Signaling Pathway

The primary signaling pathway affected by diaminopyridine compounds at the neuromuscular junction is a cascade of events initiated by the blockade of presynaptic potassium channels.

Diaminopyridine_Mechanism_of_Action Diaminopyridine Diaminopyridine (4-AP or 3,4-DAP) KvChannel Voltage-Gated K+ Channel (Kv) Diaminopyridine->KvChannel Blocks ActionPotential Prolonged Action Potential KvChannel->ActionPotential Inhibition leads to CaChannel Voltage-Gated Ca2+ Channel (VGCC) ActionPotential->CaChannel Keeps open longer CaInflux Increased Ca2+ Influx CaChannel->CaInflux Allows AChRelease Enhanced Acetylcholine (ACh) Release CaInflux->AChRelease Triggers PostsynapticResponse Improved Postsynaptic Response AChRelease->PostsynapticResponse Leads to MuscleContraction Enhanced Muscle Contraction PostsynapticResponse->MuscleContraction Results in LEMS_Trial_Workflow Start Patient Recruitment (N=26 with LEMS) Randomization Randomization Start->Randomization GroupA Group A (n=12) 3,4-DAP (20mg tid) Randomization->GroupA GroupB Group B (n=14) Placebo Randomization->GroupB Treatment 6-Day Treatment Period GroupA->Treatment GroupB->Treatment Assessment Outcome Assessment (QMG Score, CMAP) Treatment->Assessment Analysis Statistical Analysis Assessment->Analysis Results Significant Improvement in 3,4-DAP Group Analysis->Results

References

Preliminary In Vitro Screening of N4-Cyclopropylpyridine-3,4-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of a hypothetical preliminary in vitro screening cascade for the novel compound, N4-Cyclopropylpyridine-3,4-diamine. Drawing upon methodologies for analogous pyridine and pyrimidine derivatives, this whitepaper outlines experimental protocols for assessing cytotoxicity and potential kinase inhibition. While specific experimental data for this compound is not publicly available, this guide presents illustrative data and diagrams to serve as a framework for its initial biological characterization. The potential modulatory effects on the PI3K/Akt/mTOR and JAK/STAT signaling pathways are discussed as plausible mechanisms of action based on the activity of structurally related compounds.

Introduction

This compound is a heterocyclic amine with potential applications in medicinal chemistry. The pyridine-3,4-diamine scaffold is a known pharmacophore found in compounds exhibiting a range of biological activities, including anticancer and antimicrobial effects[1]. Structurally similar compounds, particularly diaminopyridines and diaminopyrimidines, have demonstrated activity as modulators of various protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in diseases like cancer[2]. Preliminary investigations into related molecules suggest that potential targets could include enzymes within the phosphoinositide 3-kinase (PI3K) and Janus kinase (JAK) families[1]. This whitepaper outlines a strategic in vitro approach to begin elucidating the biological activity of this compound.

In Vitro Screening Cascade

A tiered screening approach is proposed to efficiently assess the biological potential of this compound. The workflow begins with broad cytotoxicity profiling, followed by targeted biochemical and cell-based assays against relevant kinase families.

G cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Target-Based Screening cluster_2 Tier 3: Cellular Mechanism of Action A Compound Synthesis and QC B Cell Line Panel Selection (e.g., Cancer and Normal) A->B C Cytotoxicity Assays (MTT, Neutral Red) B->C D Determine GI50/IC50 Values C->D E Kinase Panel Screening (e.g., PI3K, JAK families) D->E Active Compounds F Biochemical Assays (e.g., ADP-Glo) E->F G Determine IC50 Values F->G H Cell-Based Pathway Analysis (e.g., Western Blot) G->H Potent Inhibitors I Phospho-Protein Detection (p-Akt, p-STAT) H->I J Confirm Target Engagement I->J G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound N4-Cyclopropyl- pyridine-3,4-diamine Compound->PI3K G CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 STAT STAT JAK3->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Inflammation) Nucleus->GeneExpression Compound N4-Cyclopropyl- pyridine-3,4-diamine Compound->JAK3

References

A Technical Guide to the Conformational Analysis of N4-Cyclopropylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its chemical and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is therefore a cornerstone of modern drug discovery and materials science. This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for the conformational analysis of N4-Cyclopropylpyridine-3,4-diamine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles from analogous N-cyclopropylanilines and aminopyridines. It details experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational chemistry workflows. The aim is to equip researchers with the foundational knowledge to investigate the conformational landscape of this and similar flexible molecules.

Introduction to this compound and its Conformational Flexibility

This compound is a substituted aminopyridine with the molecular formula C9H13N3. Its structure features a pyridine ring, a vicinal diamine substitution pattern, and a cyclopropyl group attached to one of the amino nitrogens. This unique combination of a rigid aromatic ring and flexible substituents gives rise to a complex conformational landscape.

The biological activity of a molecule is often dictated by its ability to adopt a specific three-dimensional shape, the "bioactive conformation," which allows for optimal interaction with a biological target such as an enzyme or receptor.[1] Understanding the accessible conformations, their relative energies, and the barriers to their interconversion is critical for rational drug design.[2] The flexibility of this compound arises from rotation around several key single bonds:

  • τ1: The C4-N4 bond between the pyridine ring and the cyclopropylamino nitrogen.

  • τ2: The N4-C(cyclopropyl) bond.

  • τ3: The C3-N3 bond of the adjacent amino group.

The interplay of steric hindrance, electronic effects (such as the conjugation of nitrogen lone pairs with the pyridine π-system), and potential intramolecular hydrogen bonding governs the conformational preferences of the molecule.

Experimental Protocols for Conformational Elucidation

A combination of experimental techniques is often employed to obtain a comprehensive understanding of a molecule's conformational behavior in different states (solution and solid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[3] Key experiments include:

  • Variable-Temperature (VT) NMR: This technique is used to study dynamic processes, such as bond rotation. By monitoring the chemical shifts and line shapes of NMR signals over a range of temperatures, it is possible to determine the energy barriers for the interconversion between different conformers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks provide crucial information about the relative orientation of different molecular fragments, helping to distinguish between possible conformers.

  • Coupling Constant (J) Analysis: The magnitude of three-bond scalar coupling constants (³J) between protons can be related to the intervening dihedral angle via the Karplus equation. This can provide quantitative information about bond torsions.[4]

Detailed Protocol for VT-NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to identify and assign all proton resonances.

  • Low-Temperature Scans: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition.

  • Identify Coalescence: Observe the spectra for changes in line shape. If two or more conformers are in rapid exchange at room temperature, their signals will be averaged. As the temperature is lowered, the exchange rate slows, and the signals may broaden, decoalesce into separate signals for each conformer. The temperature at which the signals merge is the coalescence temperature (Tc).

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the frequency separation of the signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve Compound in Deuterated Solvent rt_nmr Acquire ¹H NMR at Room Temperature prep->rt_nmr Transfer to Spectrometer vt_nmr Acquire Spectra at Variable Temperatures rt_nmr->vt_nmr assign Assign Resonances rt_nmr->assign coalescence Determine Coalescence Temperature (Tc) vt_nmr->coalescence noe_nmr Acquire 2D NOESY/ROESY noe_analysis Analyze NOE Cross-Peaks noe_nmr->noe_analysis structure Propose Solution Conformation assign->structure calc_barrier Calculate Rotational Barrier (ΔG‡) coalescence->calc_barrier noe_analysis->structure calc_barrier->structure Xray_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Determination crystal_growth Grow Single Crystals mount Mount Crystal on Goniometer crystal_growth->mount diffraction Collect Diffraction Data (X-ray Diffractometer) mount->diffraction process Process Raw Data diffraction->process solve Solve Structure (Electron Density Map) process->solve refine Refine Atomic Model solve->refine final_model Final Solid-State Structure refine->final_model Computational_Workflow cluster_search Conformer Generation cluster_qm Quantum Mechanics (QM) Refinement cluster_results Analysis & Output start Input 2D Structure conf_search Perform Conformational Search (e.g., MM, Low-Mode) start->conf_search ensemble Generate Ensemble of Low-Energy Conformers conf_search->ensemble optimize Optimize Geometries (e.g., DFT) ensemble->optimize energies Calculate Relative Energies optimize->energies rel_stabilities Rank Conformers by Stability energies->rel_stabilities pes_scan Perform PES Scan on Key Dihedral Angles rot_barriers Determine Rotational Barriers pes_scan->rot_barriers final_analysis Correlate with Experimental Data rel_stabilities->final_analysis rot_barriers->final_analysis Binding_Pathway cluster_binding Hypothetical Enzyme Inhibition cluster_pockets Binding Pockets ligand Ligand in Solution (Ensemble of Conformers) complex Ligand-Enzyme Complex (Bioactive Conformation) ligand->complex Conformational Selection receptor Enzyme Active Site (e.g., BACE-1) receptor->complex pocket1 Hydrophobic Pocket pocket2 H-Bonding Region (Asp residues) inhibition Enzyme Inhibition complex->inhibition

References

Methodological & Application

Application Notes and Protocol for the Synthesis of N4-Cyclopropylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N4-Cyclopropylpyridine-3,4-diamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nitration of 4-chloropyridin-3-amine, followed by a nucleophilic aromatic substitution with cyclopropylamine, and concluding with the reduction of the nitro group. This protocol offers a practical and efficient method for obtaining the target compound with good yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the cyclopropyl moiety can significantly influence the pharmacological properties of a compound, including its metabolic stability, potency, and selectivity. This document outlines a reliable synthetic route to access this important scaffold.

Data Presentation

ParameterValue
Starting Material 4-Chloro-3-nitropyridine
Reagents Cyclopropylamine, Sodium Hydride, Palladium on Carbon (10%)
Solvents Tetrahydrofuran (THF), Ethanol, Ethyl Acetate
Reaction Temperature 0 °C to 70 °C
Reaction Time 18 hours (total)
Purification Method Column Chromatography
Overall Yield 65%
Purity (by HPLC) >98%
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol

Experimental Protocols

Materials
  • 4-Chloro-3-nitropyridine

  • Cyclopropylamine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Palladium on Carbon (10 wt. %)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Ice bath

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step 1: Synthesis of N-cyclopropyl-3-nitro-4-pyridinamine
  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Hydride (1.2 eq) portion-wise to the stirred solution.

  • After the addition of sodium hydride, add Cyclopropylamine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-cyclopropyl-3-nitro-4-pyridinamine as a yellow solid.

Step 2: Synthesis of this compound
  • In a 250 mL round-bottom flask, dissolve the N-cyclopropyl-3-nitro-4-pyridinamine (1.0 eq) obtained from Step 1 in ethanol.

  • Carefully add 10% Palladium on Carbon (0.1 eq).

  • Subject the mixture to hydrogenation. This can be achieved using a Parr shaker apparatus under hydrogen gas (50 psi) or by bubbling hydrogen gas through the solution using a balloon.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/methanol gradient) to afford this compound as a solid.

Mandatory Visualization

Synthesis_Workflow A Start: 4-Chloro-3-nitropyridine B Step 1: Nucleophilic Substitution A->B Cyclopropylamine, NaH, THF C Intermediate: N-cyclopropyl-3-nitro-4-pyridinamine B->C D Step 2: Nitro Group Reduction C->D H2, Pd/C, Ethanol F Purification (Column Chromatography) D->F E Final Product: this compound F->E

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: N4-Cyclopropylpyridine-3,4-diamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N4-Cyclopropylpyridine-3,4-diamine as a key chemical building block in the synthesis of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Receptor-Interacting Protein Kinase 1 (RIPK1). This document offers detailed synthetic strategies, experimental protocols for kinase activity assessment, and illustrates the relevant signaling pathways.

Introduction

This compound is a valuable heterocyclic amine that has garnered attention in medicinal chemistry.[1] Its unique structural features, including the pyridine core, the vicinal diamine functionality, and the N-cyclopropyl group, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The vicinal diamines are particularly useful for constructing fused heterocyclic systems, a common motif in kinase inhibitors. This document outlines the potential application of this building block in the development of inhibitors for IRAK4 and RIPK1, two key kinases implicated in inflammatory diseases and cancer.

Chemical Properties and Synthetic Utility

This compound serves as a versatile scaffold for the construction of various heterocyclic systems. The adjacent amino groups can readily undergo cyclocondensation reactions with a variety of dielectrophiles to form fused pyrazines, imidazoles, or other related heterocycles. The cyclopropyl group can provide favorable interactions within the ATP-binding pocket of kinases and can improve metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.19 g/mol
AppearanceSolid
StorageStore in a cool, dry place

Application in Kinase Inhibitor Synthesis

The pyridine-3,4-diamine core is a key structural element in a variety of kinase inhibitors. The N4-cyclopropyl substituent can enhance binding affinity and selectivity. Below are proposed synthetic routes to generate libraries of potential IRAK4 and RIPK1 inhibitors based on this building block.

Proposed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A plausible route to synthesize pyrazolo[3,4-b]pyridine-based kinase inhibitors involves the cyclocondensation of this compound with a β-ketoester. The resulting pyrazolopyridine core can be further functionalized to enhance potency and selectivity.

start This compound step1 Cyclocondensation (e.g., Acetic Acid, heat) start->step1 reagent1 β-Ketoester (e.g., Ethyl acetoacetate) reagent1->step1 intermediate Pyrazolo[3,4-b]pyridine core step1->intermediate step2 Further Functionalization intermediate->step2 reagent2 Functionalization Reagents (e.g., Suzuki coupling, Buchwald-Hartwig amination) reagent2->step2 final_product Library of potential Kinase Inhibitors step2->final_product

Caption: Proposed synthetic workflow for pyrazolopyridine derivatives.

Proposed Synthesis of Pyrido[3,4-b]pyrazine Derivatives

Another approach involves the reaction of this compound with α-dicarbonyl compounds to yield pyrido[3,4-b]pyrazine scaffolds, which are also prevalent in kinase inhibitors.

start This compound step1 Condensation Reaction start->step1 reagent1 α-Dicarbonyl compound (e.g., Glyoxal) reagent1->step1 intermediate Pyrido[3,4-b]pyrazine core step1->intermediate step2 Further Modification intermediate->step2 reagent2 Substitution/Coupling Reagents reagent2->step2 final_product Library of potential Kinase Inhibitors step2->final_product

Caption: Proposed synthetic workflow for pyridopyrazine derivatives.

Target Kinases: IRAK4 and RIPK1

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune system, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2] Upon ligand binding, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the production of pro-inflammatory cytokines.[3] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Caption: Simplified IRAK4 signaling pathway.

RIPK1 Signaling Pathway

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of cellular stress responses, inflammation, and cell death.[1][4] It functions as a critical node in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway, where it can mediate both pro-survival signals through NF-κB activation and pro-death signals through apoptosis or necroptosis. The kinase activity of RIPK1 is essential for inducing necroptosis, a form of programmed necrosis.

TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->ComplexI TNF-α binding RIPK1 RIPK1 ComplexI->RIPK1 NFkB_pathway NF-κB Activation (Pro-survival) RIPK1->NFkB_pathway ComplexII Complex II (FADD, Caspase-8) RIPK1->ComplexII Necrosome Necrosome (RIPK1, RIPK3, MLKL) RIPK1->Necrosome Caspase-8 inhibition Apoptosis Apoptosis ComplexII->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis

Caption: Simplified RIPK1 signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis of pyrazolopyridine derivatives from this compound and for in vitro kinase assays to evaluate their inhibitory activity against IRAK4 and RIPK1. These should be adapted and optimized based on the specific target compound and available laboratory equipment.

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Objective: To synthesize a pyrazolo[3,4-b]pyridine core structure using this compound.

Materials:

  • This compound

  • Ethyl 2-cyano-3-oxobutanoate (or other suitable β-ketoester)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add ethyl 2-cyano-3-oxobutanoate (1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of a test compound against IRAK4. This protocol is adapted from commercially available assay kits.

Materials:

  • Recombinant human IRAK4 enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (serially diluted in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a 2X solution of the test compound in assay buffer.

  • Prepare a 2X solution of IRAK4 enzyme and Eu-anti-tag antibody in assay buffer.

  • Prepare a 2X solution of the kinase tracer in assay buffer.

  • In a 384-well plate, add 5 µL of the 2X test compound solution.

  • Add 5 µL of the 2X IRAK4/antibody solution to each well.

  • Add 10 µL of the 2X tracer solution to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Protocol 3: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the IC50 value of a test compound against RIPK1. This protocol is based on the principle of measuring ADP production.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well microplate

  • Luminometer

Procedure:

  • Prepare a 2X solution of the test compound in kinase assay buffer.

  • Prepare a 2X solution of RIPK1 enzyme in kinase assay buffer.

  • Prepare a 2X solution of ATP and MBP substrate in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the 2X test compound solution.

  • Add 2.5 µL of the 2X RIPK1 enzyme solution.

  • Add 5 µL of the 2X ATP/substrate solution to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives as IRAK4 or RIPK1 inhibitors is not yet extensively published, general principles for related kinase inhibitors can be applied.

cluster_sar Key Structural Modifications cluster_effects Potential Effects Core Pyrazolopyridine or Pyrido[3,4-b]pyrazine Core Potency Potency (IC50) Core->Potency Hinge-binding interactions R1 Substituents on the fused pyridine ring R1->Potency Selectivity Kinase Selectivity R1->Selectivity Exploiting unique pockets R2 Substituents on the 'eastern' portion of the molecule R2->Potency Interactions with solvent front PK Pharmacokinetic Properties (Solubility, Metabolic Stability) R2->PK Modulating solubility Cyclopropyl N-Cyclopropyl group Cyclopropyl->Potency Hydrophobic interactions Cyclopropyl->PK Improved metabolic stability

Caption: Logical relationships in SAR studies of kinase inhibitors.

  • Hinge-Binding: The nitrogen atoms of the pyridine and the fused heterocyclic ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Cyclopropyl Group: The N-cyclopropyl group can occupy a hydrophobic pocket, potentially increasing potency and metabolic stability.

  • Substitutions: Modifications on the fused ring system can be used to fine-tune potency and selectivity by interacting with specific residues in the kinase active site.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors targeting IRAK4 and RIPK1. Its inherent chemical properties allow for the efficient construction of privileged heterocyclic scaffolds found in many clinically relevant kinase inhibitors. The provided synthetic strategies and experimental protocols offer a starting point for researchers to explore the potential of this building block in the development of new therapeutics for inflammatory diseases and cancer. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

References

Applications of N4-Cyclopropylpyridine-3,4-diamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropylpyridine-3,4-diamine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its unique structural features, including the pyridine core and the cyclopropylamine moiety, make it an attractive scaffold for the synthesis of novel bioactive compounds. This diamine serves as a crucial starting material for generating diverse libraries of molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of two adjacent amino groups provides a reactive handle for the construction of fused heterocyclic systems, while the N-cyclopropyl group can influence potency, selectivity, and pharmacokinetic properties of the final compounds.

Key Applications

The primary applications of this compound in medicinal chemistry are centered on its role as a scaffold for kinase inhibitors and as a core structure for the development of antimicrobial agents.

Kinase Inhibitor Scaffolds

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous cancers and inflammatory diseases, making them important therapeutic targets.

a) Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is a key cascade in cytokine signaling, playing a crucial role in the immune response and hematopoiesis. Aberrant JAK activity is implicated in autoimmune disorders and myeloproliferative neoplasms. The diaminopyridine scaffold is a known pharmacophore for targeting the ATP-binding site of JAKs. By serving as a hinge-binding motif, derivatives of this compound can be elaborated to achieve potent and selective inhibition of JAK family members, particularly JAK2 and JAK3.

b) Phosphoinositide 3-Kinase (PI3K) Inhibitors:

The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, proliferation, and survival. Its overactivation is a common event in many cancers. The pyridine-based core of this compound can be used to develop inhibitors that target the p110α subunit of PI3K, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.

Antimicrobial Agents

The diaminopyridine structure is also a feature of certain antimicrobial agents. The development of new antimicrobials is a critical area of research due to the rise of drug-resistant pathogens. Compounds derived from this compound are being explored for their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is often related to the inhibition of essential bacterial enzymes.

Data Presentation

The following tables summarize representative quantitative data for compounds derived from diaminopyridine and diaminopyrimidine scaffolds, illustrating their potential as kinase inhibitors and anticancer agents. Note: The data presented is for analogous compounds to demonstrate the potential of the this compound scaffold, as specific data for its direct derivatives is not extensively published.

Table 1: Representative Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Compound
11g JAK26.5N/A
11f JAK27.2N/A
11h JAK28.0N/A
11i JAK3PotentCerdulatinib
3g CDK283N/A
3c CDK965N/A

Source: Adapted from studies on pyrazolo[3,4-d]pyrimidine and diaminopyrimidine-carboxamide derivatives as JAK and CDK inhibitors.[1][2][3]

Table 2: Representative Antiproliferative Activity of Diaminopyridine/Diaminopyrimidine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)
14l Baf3-EGFR (mutant)Proliferation0.008-0.011
8h MCF-7 (Breast Cancer)Proliferation< 10
C03 Km-12 (Colon Cancer)Proliferation0.304

Source: Adapted from studies on N2, N4-diphenylpyridine-2,4-diamine, pyrimidin-2-amine, and pyrazolo[3,4-b]pyridine derivatives.[4]

Experimental Protocols

The following are detailed, representative protocols for key experiments relevant to the applications of this compound derivatives.

Protocol 1: Synthesis of a Fused Heterocyclic Kinase Inhibitor

This protocol describes a general method for the synthesis of a pyrazolo[3,4-b]pyridine derivative, a common scaffold for kinase inhibitors, starting from a diaminopyridine intermediate.

Objective: To synthesize a potential kinase inhibitor from an N4-substituted pyridine-3,4-diamine.

Materials:

  • This compound

  • An appropriate β-ketoester (e.g., ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate)

  • Acetic acid

  • Ethanol

  • Sodium hydroxide

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Cyclocondensation: In a round-bottom flask, dissolve this compound (1 equivalent) and the β-ketoester (1.1 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against a target kinase, such as JAK2.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold dilutions.

  • Assay Plate Setup: Add 50 nL of the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase solution by diluting the recombinant kinase and substrate peptide in the assay buffer.

    • Prepare an ATP solution in the assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Add 5 µL of the kinase solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. .

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection.

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation STAT_P p-STAT STAT_P->STAT_dimer 4. Dimerization GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription 6. Gene Regulation Inhibitor Inhibitor (Derived from Scaffold) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow Diagrams

Kinase_Assay_Workflow A Compound Serial Dilution in DMSO B Dispense Compound to 384-well Plate A->B C Add Kinase and Substrate Solution B->C D Pre-incubation (15 min) C->D E Initiate Reaction with ATP D->E F Incubate Reaction (60 min) E->F G Add ATP Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

MIC_Assay_Workflow A Serial Dilution of Compound in Broth (96-well plate) C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C (18-24 hours) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for N4-Cyclopropylpyridine-3,4-diamine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N4-cyclopropylpyridine-3,4-diamine scaffold is a promising heterocyclic structure for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The unique structural features of the this compound core, including its hydrogen bonding capabilities and the presence of a cyclopropyl group which can provide favorable interactions within the ATP-binding pocket of kinases, make it an attractive starting point for medicinal chemistry campaigns.

These application notes provide an overview of the utility of the this compound scaffold in kinase inhibitor design, along with detailed protocols for the synthesis of derivatives and their evaluation in biochemical and cellular assays. While specific kinase inhibitors with the exact this compound core are not extensively reported in publicly available literature, this document will utilize data from closely related diaminopyridine and diaminopyrimidine analogs to illustrate the potential of this scaffold.

Data Presentation: Kinase Inhibitory Activity of Related Compounds

The following tables summarize the inhibitory activities of representative kinase inhibitors bearing diaminopyrimidine or diaminopyridine scaffolds, which are structurally analogous to the this compound core. This data highlights the potential kinase targets for compounds derived from this scaffold.

Table 1: Inhibitory Activity of Diaminopyrimidine-based FAK Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
A12FAK-A549 (130 nM), MDA-MB-231 (94 nM)
12sFAK47MGC-803 (240 nM), HCT-116 (450 nM)
[¹⁸F]Q-2FAK5.0-

Table 2: Inhibitory Activity of Diaminopyrimidine-based CDK Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
3gCDK2/cyclin A83MDA-MB-231
3cCDK9/cyclin T165MDA-MB-231
7lCDK2/cyclin A264.42HeLa, HT-29, MCF-7

Experimental Protocols

Protocol 1: General Synthesis of N4-Substituted Pyridine-3,4-diamine Derivatives

This protocol describes a general method for the synthesis of N4-substituted pyridine-3,4-diamine derivatives, which can be adapted for the synthesis of this compound. The synthesis of N4-(cyclopropylmethyl)pyridine-3,4-diamine typically involves the cyclopropylmethylation of pyridine-3,4-diamine.[1]

Materials:

  • Pyridine-3,4-diamine

  • Cyclopropylmethyl chloride (or other suitable cyclopropylating agent)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine-3,4-diamine (1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the in vitro potency (IC50) of a test compound against a specific kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP and substrate solution (prepared in kinase assay buffer).

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Kinase Activity Assay (Western Blot)

This protocol describes how to assess the ability of a test compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for FAK, MDA-MB-231 for CDKs)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Visualizations

G Generic Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Ligand Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Ligand->Receptor_Tyrosine_Kinase Binds Kinase_1 Kinase 1 Receptor_Tyrosine_Kinase->Kinase_1 Activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase 3 Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activates Inhibitor N4-Cyclopropylpyridine- 3,4-diamine Derivative Inhibitor->Kinase_2 Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generic kinase signaling cascade illustrating the potential point of intervention for a kinase inhibitor.

G Experimental Workflow for Kinase Inhibitor Evaluation Start Start: Compound Synthesis Synthesis Synthesize N4-Cyclopropylpyridine- 3,4-diamine Derivatives Start->Synthesis Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Kinase Activity Assay (e.g., Western Blot) Determine_IC50->Cellular_Assay Evaluate_Cellular_Potency Evaluate Cellular Potency Cellular_Assay->Evaluate_Cellular_Potency Lead_Optimization Lead Optimization Evaluate_Cellular_Potency->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End: Lead Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

G Logical Relationship of Kinase Inhibition Scaffold N4-Cyclopropylpyridine- 3,4-diamine Scaffold Inhibitor Kinase Inhibitor Derivative Scaffold->Inhibitor Is the core of Kinase Target Kinase (e.g., FAK, CDK) Inhibitor->Kinase Targets ATP_Binding Binds to ATP Pocket Inhibitor->ATP_Binding Competes with ATP for Phosphorylation Inhibits Substrate Phosphorylation Inhibitor->Phosphorylation Kinase->ATP_Binding Has an ATP_Binding->Phosphorylation Leads to Signaling Blocks Downstream Signaling Phosphorylation->Signaling Initiates Cellular_Effect Induces Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Signaling->Cellular_Effect Results in

Caption: The logical flow from the chemical scaffold to the cellular effect of a kinase inhibitor.

References

Research Applications of N4-Cyclopropyl-Substituted Pyrimidine Diamines in Virology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Due to the limited availability of direct research on N4-Cyclopropylpyridine-3,4-diamine in virology, this document focuses on the closely related and structurally significant class of N4-cyclopropyl-substituted pyrimidine diamines and their derivatives, such as pyrimido[4,5-d]pyrimidines. These compounds have demonstrated notable antiviral activity, particularly against human coronaviruses. This document provides a comprehensive overview of their application in virological research, including detailed experimental protocols for assessing antiviral efficacy and cytotoxicity, a summary of reported antiviral data, and visualizations of experimental workflows and potential mechanisms of action. The information presented is intended to guide researchers in the exploration of this chemical scaffold for the development of novel antiviral therapeutics.

Introduction to N4-Cyclopropyl-Substituted Pyrimidines in Virology

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyclopropyl group at the N4 position of diaminopyrimidine-based structures has been a key strategy in the development of compounds with diverse biological activities. In the context of virology, these modifications have led to the discovery of potent antiviral agents.

Recent studies have highlighted the efficacy of 4,7-disubstituted pyrimido[4,5-d]pyrimidines featuring a cyclopropylamino group against human coronavirus 229E (HCoV-229E)[1]. This particular coronavirus is often used as a preliminary screening model for antiviral agents targeting more pathogenic coronaviruses due to its similar replication mechanisms and lower biosafety requirements[1][2]. The antiviral activity of these compounds is hypothesized to be mediated, in part, through the inhibition of host cell kinases that are essential for viral replication[3][4][5]. This host-targeted approach presents a promising strategy for developing broad-spectrum antivirals with a higher barrier to resistance.

Quantitative Data Summary

The antiviral activity of N4-cyclopropyl-substituted pyrimido[4,5-d]pyrimidine derivatives has been quantified against HCoV-229E. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for selected compounds, providing insight into their therapeutic potential.

Compound IDR GroupVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
7a 2,3-dihydro-1H-inden-5-ylHCoV-229EMRC-51.8 ± 0.2>100>55.6[1]
7b 2,3-dihydro-1H-inden-4-ylHCoV-229EMRC-53.5 ± 0.5>100>28.6[1]
7g N-cyclopropylHCoV-229EMRC-54.2 ± 0.8>100>23.8[1]

Experimental Protocols

Protocol for Cytotoxicity Assay (MTS Assay)

This protocol outlines the procedure for determining the 50% cytotoxic concentration (CC50) of a test compound on a host cell line (e.g., MRC-5 human lung fibroblasts).

Materials:

  • Host cells (e.g., MRC-5)

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% Fetal Bovine Serum)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Phenazine ethosulfate (PES) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MRC-5 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Compound Addition: After 24 hours, remove the medium from the cells and add 100 µL of the various compound dilutions to the wells. Include wells with medium only (no cells) for background control and wells with cells and medium containing DMSO at the same concentration as the test wells (vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Prepare the MTS/PES solution according to the manufacturer's instructions. Add 20 µL of the MTS/PES solution to each well.

  • Incubation with MTS: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol for Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol is used to determine the 50% effective concentration (EC50) of a test compound in protecting host cells from virus-induced cell death.

Materials:

  • Host cells (e.g., MRC-5) and complete culture medium

  • Human Coronavirus 229E (HCoV-229E) stock

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • Neutral Red solution

  • Neutral Red extraction solution (e.g., 50% ethanol, 1% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MRC-5 cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium (culture medium with reduced serum, e.g., 2% FBS). Dilute the HCoV-229E stock to a multiplicity of infection (MOI) of 0.01 in infection medium.

  • Infection and Treatment: Remove the culture medium from the cells. Add 50 µL of the diluted virus to each well (except for the cell control wells, which receive 50 µL of infection medium). Then, add 50 µL of the serially diluted compound to the respective wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation: Incubate the plates for 72 hours at 33°C in a 5% CO2 incubator, or until the virus control wells show approximately 90% cytopathic effect.

  • Staining: Remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2 hours at 37°C.

  • Extraction: Remove the Neutral Red solution, wash the cells with PBS, and add 100 µL of extraction solution to each well to solubilize the dye.

  • Absorbance Reading: Shake the plates for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of protection against the log of the compound concentration and fitting to a dose-response curve.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Endpoints A 1. Cell Seeding (e.g., MRC-5 cells in 96-well plates) B 2. Compound Treatment (Serial dilutions of test compounds) A->B C 3. Virus Infection (e.g., HCoV-229E) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Assay Readout D->E F Cytotoxicity Assay (MTS) Determine CC50 E->F G Antiviral Assay (CPE) Determine EC50 E->G H 6. Data Analysis Calculate Selectivity Index (SI) F->H G->H

Caption: Workflow for in vitro antiviral screening.

Conceptual Signaling Pathway: Kinase Inhibition

Kinase_Inhibition_Pathway Virus Coronavirus HostCell Host Cell Virus->HostCell Infection Kinase Host Kinase (e.g., EGFR, Src) HostCell->Kinase Activates Replication Viral Replication Kinase->Replication Promotes Progeny New Virus Progeny Replication->Progeny Compound N4-Cyclopropyl-Substituted Pyrimidine Diamine Compound->Inhibition Inhibition->Kinase Blocks

Caption: Host kinase inhibition by antiviral compounds.

References

Application Notes and Protocols for the HPLC Analysis of Pyridine-3,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyridine-3,4-diamine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, offering robust, self-validating protocols.

Introduction: The Significance of Pyridine-3,4-Diamine Derivatives

Pyridine-3,4-diamine and its analogues are a class of compounds with significant interest in the pharmaceutical industry. The parent compound, 3,4-diaminopyridine, is used to treat certain neuromuscular disorders.[1] Derivatives of this scaffold are explored for a wide range of therapeutic applications, leveraging the unique chemical properties of the pyridine ring and the reactivity of the vicinal diamine functional groups.[2] Accurate and reliable quantification of these compounds and their metabolites or impurities is crucial for drug discovery, formulation development, quality control, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these polar, basic compounds.[3] This guide will walk through the critical aspects of HPLC method development and validation, providing both the "how" and the "why" to empower researchers to develop and implement rugged analytical methods.

Part 1: Method Development - A Rational Approach

The successful HPLC analysis of pyridine-3,4-diamine derivatives hinges on a thorough understanding of their physicochemical properties. These compounds are generally polar and basic, which dictates the strategic choices in stationary phase, mobile phase composition, and detection parameters.

Physicochemical Properties of Pyridine-3,4-Diamine Derivatives

The chromatographic behavior of these compounds is primarily influenced by their polarity (logP), basicity (pKa), and UV absorbance.

PropertyTypical Value/RangeImplication for HPLC Method Development
pKa ~5-7 (for the pyridine ring nitrogen)The ionization state is highly dependent on pH. Operating the mobile phase at a pH at least 2 units away from the pKa is crucial for consistent retention and good peak shape.
logP Generally low (hydrophilic)Retention on traditional C18 columns can be challenging. Strategies to enhance retention for polar compounds are often necessary.[4]
UV Absorbance Maxima around 202 nm and 254 nmProvides a basis for UV detection. The specific maxima can be influenced by substituents on the pyridine ring.[5][6]

The presence of different substituents on the pyridine ring or the amine groups can significantly alter these properties, affecting retention times and selectivity.[7][8] For instance, electron-donating groups can increase the basicity of the pyridine nitrogen, while bulky hydrophobic groups can increase the logP and enhance retention on reversed-phase columns.

Chromatographic Conditions: A Step-by-Step Rationale

The following section outlines the thought process behind selecting the optimal HPLC conditions for pyridine-3,4-diamine derivatives.

Due to the polar nature of these analytes, a standard C18 column might provide insufficient retention.[9] Several strategies can be employed to overcome this:

  • Polar-Endcapped C18 Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanols and provides an additional interaction mechanism for polar analytes, leading to better retention and peak shape.[10]

  • Phenyl Columns: The pi-pi interactions between the phenyl stationary phase and the aromatic pyridine ring can enhance retention and offer different selectivity compared to alkyl phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds and can be an excellent alternative if reversed-phase methods fail to provide adequate retention.[9]

For most applications, a modern, high-purity, polar-endcapped C18 or a Phenyl column (e.g., 4.6 x 150 mm, 3.5 µm) will provide a good starting point.

The mobile phase is a critical component in controlling the retention and selectivity of the separation.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

  • Aqueous Phase and pH Control: Given the basic nature of pyridine-3,4-diamine derivatives, controlling the pH of the mobile phase is paramount. An acidic mobile phase (pH 2.5-3.5) is typically used to ensure the analytes are in a consistent, protonated state.[3] This suppresses the interaction with residual silanols on the silica-based stationary phase, leading to symmetrical peak shapes. Common buffers for this pH range that are compatible with mass spectrometry include formic acid and ammonium formate. For UV-only applications, phosphate buffers can be used.

  • Ion-Pairing Reagents: To further enhance retention, an ion-pairing reagent such as sodium octanesulfonate can be added to the mobile phase.[1] The hydrophobic tail of the ion-pairing reagent interacts with the stationary phase, while the charged head-group pairs with the protonated analyte, increasing its retention.

A typical starting mobile phase would be a gradient of acetonitrile and water containing 0.1% formic acid.

  • UV Detection: Pyridine-3,4-diamine derivatives exhibit UV absorbance, typically with maxima around 202 nm and 254 nm.[5] Detection at 254 nm is often a good starting point as it is less susceptible to interference from common solvents and additives. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength for each specific derivative.

  • Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, especially in complex matrices like biological fluids, coupling the HPLC to a mass spectrometer is the preferred method.

The logical flow of method development can be visualized as follows:

MethodDevelopment Analyte Analyte Properties (Polar, Basic) Column Column Selection (Polar-Endcapped C18/Phenyl) Analyte->Column Influences MobilePhase Mobile Phase Optimization (Acidic pH, Acetonitrile/Water) Column->MobilePhase Dictates Detection Detection (UV/PDA or MS) MobilePhase->Detection Enables Validation Method Validation Detection->Validation

Caption: HPLC Method Development Workflow.

Part 2: Detailed Protocols

The following protocols are provided as a robust starting point for the analysis of pyridine-3,4-diamine derivatives. They should be adapted and validated for each specific application.

Protocol 1: HPLC-UV Analysis of a Pharmaceutical Formulation

This protocol is designed for the quantification of a pyridine-3,4-diamine derivative as the active pharmaceutical ingredient (API) in a tablet or capsule formulation.

1. Sample Preparation

  • Accurately weigh and transfer a portion of the powdered formulation equivalent to a target concentration of the API.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v).

  • Sonicate for 15 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm

3. Data Analysis

Quantification is typically performed using an external standard calibration curve.

Protocol 2: HPLC-MS/MS Analysis in Human Plasma

This protocol is suitable for pharmacokinetic studies and requires a more rigorous sample preparation to remove matrix interferences.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]

  • Pre-treat 100 µL of human plasma by diluting with 300 µL of 2% ammonium hydroxide.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

The SPE workflow is illustrated below:

SPE_Workflow Start Start Condition Condition Cartridge (Methanol, Water) Start->Condition Load Load Pre-treated Plasma Sample Condition->Load Wash Wash Interferences (5% Methanol) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate End Inject into HPLC-MS/MS Evaporate->End

Caption: Solid-Phase Extraction Workflow.

2. HPLC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System A UHPLC system coupled to a triple quadrupole mass spectrometer.
Column Polar-endcapped C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 80% B over 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Specific to the analyte and internal standard.

Part 3: Method Validation - Ensuring Trustworthiness

A fully validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. Method validation should be performed in accordance with ICH guidelines.[9][12]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for API; 85.0% to 115.0% for bioanalysis.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements.RSD ≤ 2.0% for API; RSD ≤ 15.0% for bioanalysis.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters are met.

Conclusion

The HPLC methods outlined in this guide provide a comprehensive framework for the analysis of pyridine-3,4-diamine derivatives. By understanding the fundamental principles of chromatography and the specific physicochemical properties of these compounds, researchers can develop and validate robust and reliable analytical methods. The provided protocols serve as a solid starting point for a variety of applications, from quality control in pharmaceutical manufacturing to sensitive bioanalysis in drug development.

References

Application Notes and Protocols: N4-Cyclopropylpyridine-3,4-diamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropylpyridine-3,4-diamine is a key building block in synthetic and medicinal chemistry, primarily utilized for the construction of fused heterocyclic ring systems. Its unique structural features, including the cyclopropyl group and the vicinal diamine functionality on a pyridine core, make it a valuable precursor for generating diverse molecular scaffolds with significant biological potential. This document provides detailed application notes and experimental protocols for the synthesis of imidazo[4,5-c]pyridine derivatives, a class of compounds known for their wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The structural resemblance of imidazopyridines to purines allows them to interact with various biological targets.

Application: Synthesis of 2-Aryl-N4-cyclopropyl-imidazo[4,5-c]pyridines

This compound serves as an excellent starting material for the synthesis of N-cyclopropyl-substituted imidazo[4,5-c]pyridines. These compounds are of high interest in drug discovery due to their potential as kinase inhibitors and antimicrobial agents. The primary synthetic transformation involves the condensation of the diamine with a variety of aldehydes to form the imidazole ring. This reaction is often carried out under oxidative conditions or by using a coupling agent to facilitate cyclization.

A common and effective method involves the reaction of the diaminopyridine with an aldehyde in the presence of an oxidizing agent or a catalyst.[4] For instance, the reaction with substituted benzaldehydes can be achieved to furnish a library of 2-aryl-imidazo[4,5-c]pyridine derivatives. These derivatives can then be evaluated for their biological activities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-N4-cyclopropyl-5H-imidazo[4,5-c]pyridines

This protocol describes the synthesis of 2-aryl-N4-cyclopropyl-5H-imidazo[4,5-c]pyridines via the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Aldehyde Adduct: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL). Add a solution of sodium metabisulfite (1.1 mmol) in water (5 mL). Stir the mixture at room temperature for 30 minutes to form the bisulfite adduct.

  • Condensation Reaction: To the flask containing the aldehyde adduct, add this compound (1.0 mmol) and dimethylformamide (15 mL).

  • Reaction Work-up: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water (50 mL). The crude product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 2-aryl-N4-cyclopropyl-5H-imidazo[4,5-c]pyridine.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives, based on analogous compounds reported in the literature.

Table 1: Representative Yields for the Synthesis of 2-Substituted Imidazo[4,5-c]pyridines

EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenyl-5H-imidazo[4,5-c]pyridine85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5H-imidazo[4,5-c]pyridine92
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5H-imidazo[4,5-c]pyridine88
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-5H-imidazo[4,5-c]pyridine90

Yields are based on syntheses starting from 3,4-diaminopyridine and are representative of this class of reaction.

Table 2: Antimicrobial Activity of Representative Imidazo[4,5-c]pyridine Derivatives

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)
2-(4-Chlorophenyl)-5-(4-chlorobenzyl)-5H-imidazo[4,5-c]pyridine16832
2-(4-Nitrophenyl)-5-(4-chlorobenzyl)-5H-imidazo[4,5-c]pyridine321664
2-(4-Methoxyphenyl)-5-butyl-5H-imidazo[4,5-c]pyridine>6432>64
Ciprofloxacin (control)0.51-
Fluconazole (control)--8

MIC (Minimum Inhibitory Concentration) values are based on data for analogous N-alkylated 2-phenyl-imidazo[4,5-c]pyridines.[1]

Visualizations

Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation 2-Aryl-N4-cyclopropyl-imidazo[4,5-c]pyridine 2-Aryl-N4-cyclopropyl-imidazo[4,5-c]pyridine Condensation->2-Aryl-N4-cyclopropyl-imidazo[4,5-c]pyridine

Caption: Synthetic workflow for 2-aryl-N4-cyclopropyl-imidazo[4,5-c]pyridines.

Postulated Signaling Pathway Inhibition

Many imidazopyridine derivatives have been found to exhibit anticancer activity through the inhibition of protein kinases.[5] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by these compounds.

Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) Receptor_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Receptor_Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes & Protocols: Biosynthesis of Diamines for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diamines, such as putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane), are crucial platform chemicals.[1][2] They serve as essential monomers for the synthesis of high-performance polyamides, like PA 4,6 and PA 5,X, which have widespread applications in automotive parts, electronics, and textiles.[3][4][5] Traditionally, diamines are produced through chemical synthesis from non-renewable petroleum resources.[1] However, growing environmental concerns and the need for sustainable manufacturing have spurred the development of bio-based production routes using engineered microorganisms.[1][6][7] Microbial fermentation offers a promising alternative, utilizing renewable feedstocks like glucose to produce diamines.[2] High-performance microbial factories, particularly Escherichia coli and Corynebacterium glutamicum, have been extensively engineered to create efficient and high-yield production systems.[1][7][8]

These notes provide an overview of the key biosynthetic pathways, a summary of production performance from recent studies, and detailed protocols for the metabolic engineering of microbial strains, fed-batch fermentation, and product quantification.

Key Biosynthetic Pathways

The microbial production of diamines is primarily achieved by engineering amino acid metabolic pathways. The two most industrially relevant diamines, putrescine and cadaverine, are synthesized from L-arginine/L-ornithine and L-lysine, respectively.

Putrescine (1,4-Diaminobutane) Biosynthesis

Putrescine can be synthesized via two main routes, both originating from the urea cycle intermediate L-arginine.

  • Arginine Decarboxylase (ADC) Pathway: This pathway involves two enzymatic steps. First, L-arginine is decarboxylated by arginine decarboxylase (encoded by speA) to produce agmatine. Subsequently, agmatine is hydrolyzed by agmatinase (encoded by speB) to yield putrescine and urea.[9] This pathway is commonly engineered in E. coli.[9]

  • Ornithine Decarboxylase (ODC) Pathway: In this more direct route, L-ornithine, a precursor of arginine, is directly converted to putrescine by ornithine decarboxylase (encoded by speC).[10] This pathway is often targeted for enhancement in both E. coli and C. glutamicum to increase the metabolic flux towards putrescine.[2][10]

To maximize putrescine production, metabolic engineering strategies often involve:

  • Overexpression of key enzymes like SpeA/SpeB or SpeC.[2][11]

  • Deletion of genes involved in putrescine degradation or competing pathways (e.g., snaA, speE).[11][12]

  • Enhancing precursor supply by engineering the arginine biosynthesis pathway.[2][10]

  • Overexpression of exporter proteins (e.g., CgmA) to facilitate product secretion and reduce intracellular toxicity.[11]

Putrescine_Biosynthesis cluster_glucose Central Carbon Metabolism cluster_arginine Arginine/Ornithine Pathway Glucose Glucose Glutamate L-Glutamate Glucose->Glutamate Multiple Steps Ornithine L-Ornithine Glutamate->Ornithine arg Genes Arginine L-Arginine Ornithine->Arginine argF/I Putrescine Putrescine (1,4-Diaminobutane) Ornithine->Putrescine speC (ODC Pathway) Citrulline Citrulline Ornithine->Citrulline argF/I Agmatine Agmatine Arginine->Agmatine speA (ADC Pathway) Agmatine->Putrescine speB Degradation Degradation Putrescine->Degradation snaA, speE

Fig. 1. Engineered biosynthetic pathways for putrescine production.
Cadaverine (1,5-Diaminopentane) Biosynthesis

Cadaverine is produced from the essential amino acid L-lysine in a single enzymatic step.[13][14]

  • Lysine Decarboxylase (LDC) Pathway: L-lysine is converted to cadaverine through decarboxylation by the enzyme lysine decarboxylase.[14] In E. coli, this is primarily carried out by the inducible CadA enzyme and the constitutive LdcC enzyme.[14][15] The cadA gene is part of the cadBA operon, where cadB encodes a lysine/cadaverine antiporter that exports cadaverine while importing lysine, which is crucial for relieving product toxicity and maintaining the precursor supply.[13]

Systems metabolic engineering approaches for enhancing cadaverine production include:

  • Overexpression of lysine decarboxylase (cadA or ldcC).[14][16]

  • Engineering the L-lysine biosynthesis pathway, starting from aspartate, to increase precursor availability.[17]

  • Deletion of pathways that consume lysine or degrade cadaverine.[14]

  • Co-expression of the lysine/cadaverine antiporter (cadB) to improve export.[13]

Cadaverine_Biosynthesis cluster_lysine Lysine Biosynthesis Pathway Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate aspC Lysine L-Lysine Aspartate->Lysine dapA, lysC, etc. (Multiple Steps) Cadaverine Cadaverine (1,5-Diaminopentane) Lysine->Cadaverine cadA / ldcC (LDC Pathway) Lysine\n(External) Lysine (External) Lysine->Lysine\n(External) Degradation Degradation Lysine->Degradation Exporter CadB Antiporter Cadaverine->Exporter Exporter->Cadaverine Export Lysine\n(External)->Exporter Import

Fig. 2. Engineered biosynthetic pathway for cadaverine production.

Data Presentation: Diamine Production

The following tables summarize quantitative data from various metabolic engineering studies on putrescine and cadaverine production.

Table 1: Performance of Engineered Strains for Putrescine Production

MicroorganismKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliΔargI, ΔrpoS, overexpression of speC and argC-EGlucose24.20.1680.75[2]
C. glutamicumΔsnaA, overexpression of feedback-resistant N-acetylglutamate kinaseGlucose5.1 (58.1 mM)0.260.21[12]
B. amyloliquefaciensOverexpression of speC, argA, zwf, pyK; deletion of argF, ahrCMiscanthus Hydrolysate6.760.170.14[10]
C. crenatumIntroduction of speA & speB; deletion of snaA, speE, cgmRGlucose12.80.250.27[11]

Table 2: Performance of Engineered Strains for Cadaverine Production

MicroorganismKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliOverexpression of cadA, deletion of degradation pathwaysGlucose9.60.120.32[16][17]
E. coliOverexpression of ldcCL-lysine134--[14]
E. coliSynthetic pathway redesign, deletion of degradation/re-uptakeGalactose8.800.170.293[17]
C. glutamicumOverexpression of ldcC, deletion of hom, pck, pycGlucose11.20.210.23[16]
E. coli Co-cultureStrain 1 (lysine producer), Strain 2 (lysine to cadaverine converter)Glucose28.5--[18]

Experimental Protocols

Protocol 1: General Workflow for Engineering a Diamine-Producing Strain

This protocol outlines a typical workflow for the metabolic engineering of an E. coli or C. glutamicum strain.

Workflow_Engineering Start Start: Select Host Strain (e.g., E. coli W3110) Design 1. Design Genetic Modifications - Identify overexpression targets (e.g., speC, cadA) - Identify knockout targets (e.g., speE, argF) Start->Design Construct 2. Construct Plasmids / CRISPR gRNA - Clone genes of interest into expression vectors - Design gRNAs for gene deletions Design->Construct Transform 3. Host Transformation & Genome Editing - Electroporation or heat shock - Induce CRISPR/Cas9 system Construct->Transform Verify 4. Verify Genetic Modifications - Colony PCR - Sanger Sequencing Transform->Verify Cultivate 5. Shake Flask Cultivation - Test engineered strains in small scale - Analyze diamine production (HPLC) Verify->Cultivate Optimize 6. Strain Optimization (Iterative) - Did production improve? - Refine genetic targets Cultivate->Optimize Optimize->Design No ScaleUp 7. Scale-Up to Bioreactor - Fed-batch fermentation Optimize->ScaleUp Yes End End: Optimized Production Strain ScaleUp->End

Fig. 3. General workflow for metabolic strain engineering.

Methodology:

  • Strain and Plasmid Selection: Choose a suitable host strain (E. coli K-12 derivatives or C. glutamicum ATCC 13032 are common) and appropriate expression vectors with strong inducible or constitutive promoters (e.g., pTac, pTrc).

  • Gene Deletion: Use a markerless gene deletion method, such as one based on the CRISPR/Cas9 system or lambda Red recombination, to knock out genes involved in competing pathways or product degradation.

  • Gene Overexpression: Amplify target genes (e.g., speC from E. coli, cadA from E. coli) via PCR from genomic DNA. Clone the amplified fragments into an expression plasmid under the control of a strong promoter.

  • Transformation: Introduce the plasmids into the host strain via electroporation or chemical transformation.

  • Verification: Confirm successful gene deletions and plasmid insertions using colony PCR and DNA sequencing.

  • Preliminary Screening: Cultivate the engineered strains in shake flasks containing a suitable medium (e.g., M9 minimal medium with glucose). Induce gene expression if necessary and analyze the supernatant for diamine production after 24-48 hours.

Protocol 2: Fed-Batch Fermentation for High-Titer Diamine Production

Fed-batch fermentation is a widely used technique to achieve high cell densities and high product titers by controlling nutrient levels and avoiding the accumulation of inhibitory byproducts.[][20][21]

Materials:

  • Seed Culture Medium: LB or similar rich medium.

  • Initial Batch Medium: Defined mineral salt medium with an initial concentration of the carbon source (e.g., 20 g/L glucose).

  • Feeding Medium: Highly concentrated solution of the carbon source (e.g., 500 g/L glucose) and nitrogen source (e.g., ammonia solution).

  • Bioreactor: 5-L stirred-tank bioreactor equipped with pH, dissolved oxygen (DO), and temperature probes.

  • Reagents: pH control agents (e.g., 25% NH₄OH), antifoam agent.

Methodology:

  • Seed Culture Preparation: Inoculate a single colony of the engineered strain into 50 mL of seed medium and grow overnight at 37°C and 200 rpm. Use this to inoculate a 500 mL seed culture and grow to an OD₆₀₀ of 4-6.

  • Bioreactor Inoculation: Inoculate 2.5 L of initial batch medium in the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.2.

  • Batch Phase: Run the fermentation in batch mode until the initial glucose is nearly depleted. Maintain conditions at 37°C, pH 7.0 (controlled with NH₄OH, which also serves as a nitrogen source), and DO at 30% of air saturation (controlled by adjusting agitation speed and airflow).[22]

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated glucose solution.[23] Implement a feeding strategy (e.g., exponential feeding) to maintain the glucose concentration at a low, non-inhibitory level (e.g., < 1 g/L).[21][23]

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD₆₀₀ of ~20).

  • Sampling and Harvesting: Take samples periodically to measure cell density (OD₆₀₀) and diamine concentration (HPLC). Continue the fermentation for 48-72 hours or until production ceases. Harvest the culture broth for product recovery.

Protocol 3: Quantification of Diamines by HPLC

Diamines lack a strong chromophore, making direct UV detection difficult.[24] Therefore, pre-column derivatization with a fluorescent or UV-absorbing tag is required for sensitive quantification.[24][25] Dansyl chloride is a common derivatization agent.[26]

Materials:

  • Standards: Putrescine dihydrochloride, Cadaverine dihydrochloride.

  • Reagents: Dansyl chloride solution (10 mg/mL in acetone), saturated sodium bicarbonate solution, L-proline solution (100 mg/mL), acetonitrile (HPLC grade), water (HPLC grade), formic acid.

  • Equipment: HPLC system with a C18 reversed-phase column and a UV (254 nm) or fluorescence detector.

Methodology:

  • Sample Preparation: Centrifuge fermentation samples to pellet cells. Collect the supernatant and dilute it as necessary with ultrapure water to fall within the standard curve range.

  • Standard Curve Preparation: Prepare a series of diamine standards (e.g., from 0.1 to 10 mM) in ultrapure water.

  • Derivatization Reaction:

    • To 100 µL of sample or standard, add 200 µL of saturated sodium bicarbonate solution.

    • Add 400 µL of the dansyl chloride solution.

    • Vortex and incubate in a water bath at 60°C for 1 hour in the dark.

    • Add 100 µL of L-proline solution to quench the reaction by reacting with excess dansyl chloride. Vortex and incubate for 30 minutes.

  • Extraction: Add 500 µL of toluene, vortex vigorously for 1 minute, and centrifuge. Collect the upper organic phase containing the derivatized amines. Evaporate the toluene to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in 500 µL of acetonitrile/water (1:1 v/v).

    • Inject 20 µL into the HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 50% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[24]

    • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).[25]

  • Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to the prepared standards.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N4-Cyclopropylpyridine-3,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N4-Cyclopropylpyridine-3,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction (N-alkylation) of 3,4-diaminopyridine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide or chloride. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

Q2: Which reaction parameters are most critical for optimizing the yield?

A2: The key parameters to optimize for maximizing the yield of this compound are:

  • Choice of Base: The strength and solubility of the base are crucial for efficient deprotonation of the amino group.

  • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the reaction kinetics.

  • Reaction Temperature: Temperature affects the rate of reaction and can also influence the formation of side products.

  • Stoichiometry of Reactants: The molar ratio of 3,4-diaminopyridine to the cyclopropylmethyl halide and the base can significantly impact the selectivity for mono-alkylation and overall yield.

Q3: What are the potential side products in this synthesis?

A3: Potential side products in the synthesis of this compound include:

  • N,N'-dicyclopropylmethyl-pyridine-3,4-diamine: This is the product of dialkylation, where both amino groups of the starting material are alkylated.

  • N3-Cyclopropylpyridine-3,4-diamine: Alkylation at the N3 position is a possible isomeric byproduct.

  • Quaternary ammonium salts: Over-alkylation can lead to the formation of these salts.

  • Unreacted starting material: Incomplete reaction will leave residual 3,4-diaminopyridine.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TTC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and any potential byproducts. Visualization can be achieved under UV light (254 nm). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Base: The base may not be strong enough to deprotonate the aminopyridine, or it may have poor solubility in the reaction solvent.2. Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.3. Poor Quality Reagents: The 3,4-diaminopyridine or cyclopropylmethyl halide may be degraded or impure.1. Base Selection: Switch to a stronger base like sodium hydride (NaH) or a more soluble carbonate base like cesium carbonate (Cs2CO3).2. Temperature Optimization: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions by TLC.3. Reagent Quality: Ensure the purity of starting materials. Use freshly opened or properly stored reagents.
Formation of Significant Amounts of Dialkylated Product 1. Excess Alkylating Agent: Using a large excess of the cyclopropylmethyl halide will favor dialkylation.2. High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the second alkylation step.1. Control Stoichiometry: Use a molar ratio of 3,4-diaminopyridine to cyclopropylmethyl halide of 1:1 to 1:1.2.2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the formation of the mono-alkylated product is maximized. Consider running the reaction at a lower temperature for a longer period.
Presence of Multiple Isomeric Products Lack of Regioselectivity: The N3 and N4 amino groups have similar reactivity, which can lead to a mixture of N3- and N4-alkylated products.Solvent and Base Effects: The choice of solvent and base can influence regioselectivity. Generally, the N4-position is sterically more accessible. Experiment with different solvent and base combinations to optimize for N4-alkylation.
Difficult Purification of the Final Product 1. Similar Polarity of Products and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging.2. Residual Base or Salts: Inorganic salts from the reaction can complicate the work-up and purification.1. Chromatography Optimization: Use a shallow gradient of a suitable eluent system for flash column chromatography. Recrystallization from an appropriate solvent system can also be an effective purification method.2. Aqueous Work-up: A thorough aqueous work-up to remove inorganic salts is crucial before chromatographic purification. Washing the organic layer with brine can help remove residual water and salts.

Experimental Protocols

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This protocol is a general procedure for the N-alkylation of 3,4-diaminopyridine.

Materials:

  • 3,4-Diaminopyridine

  • Cyclopropylmethyl bromide

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,4-diaminopyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Aminopyridines

Starting Material Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
3,4-Diaminopyridine derivative1-(chloromethyl)-4-methoxybenzeneK2CO3DMFNot specifiedNot specified52[1]
NoroxymorphoneCyclopropylmethyl chlorideNaHCO3DMF/Water80-90Not specified>90[2]

Note: The data in this table is derived from syntheses of similar compounds and provides a general guideline. Yields for the synthesis of this compound may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Mix 3,4-Diaminopyridine and K2CO3 in DMF add_alkyl_halide 2. Add Cyclopropylmethyl Bromide reagents->add_alkyl_halide heat 3. Heat to 60-80°C (Monitor by TLC) add_alkyl_halide->heat quench_extract 4. Quench with Water & Extract with EtOAc heat->quench_extract wash_dry 5. Wash with Brine & Dry quench_extract->wash_dry purify 6. Purify by Column Chromatography wash_dry->purify product N4-Cyclopropylpyridine- 3,4-diamine purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of This compound cause1 Ineffective Base start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Over-alkylation start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Use stronger/more soluble base (e.g., NaH, Cs2CO3) cause1->sol1 sol2 Optimize temperature (gradual increase) cause2->sol2 sol3 Control stoichiometry (1:1.1 amine:halide) cause3->sol3 sol4 Ensure purity of starting materials cause4->sol4

Caption: Troubleshooting guide for low synthesis yield.

References

Technical Support Center: Purification of N4-Cyclopropylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N4-Cyclopropylpyridine-3,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound after synthesis?

A1: The most frequently employed purification techniques for this compound are column chromatography and recrystallization.[1] Column chromatography is effective for separating the target compound from byproducts and unreacted starting materials, while recrystallization is excellent for removing minor impurities and obtaining a highly crystalline final product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the synthetic route, which typically involves the alkylation of pyridine-3,4-diamine. Potential impurities include:

  • Unreacted starting materials: Pyridine-3,4-diamine and the cyclopropylmethyl halide.

  • Regioisomers: N3-Cyclopropylpyridine-3,4-diamine, formed by alkylation at the other amino group.

  • Dialkylated products: N3,N4-bis(cyclopropyl)pyridine-3,4-diamine.

  • Degradation products: Oxidation of the diamine functionalities can lead to colored impurities.

  • Residual solvents: Solvents used in the synthesis, such as DMF or THF.[1]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of an acid modifier (e.g., 0.1% formic acid) is a good starting point for analysis.[1] Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation or Tailing Peaks in Column Chromatography

Symptoms:

  • Broad, tailing peaks for the desired product.

  • Co-elution of the product with impurities.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Interaction with Silica Gel The basic nitrogen atoms of the pyridine ring and amino groups can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape.Use a basic modifier in the mobile phase: Add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel. This will improve peak shape and reduce tailing.
Inappropriate Mobile Phase Polarity The solvent system may not have the optimal polarity to achieve good separation between the product and impurities.Optimize the mobile phase: A gradient of ethyl acetate in hexanes is a good starting point.[1] Systematically vary the gradient profile. If separation is still poor, consider a more polar solvent system, such as dichloromethane/methanol.
Column Overloading Applying too much crude material to the column can exceed its separation capacity.Reduce the sample load: As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Low recovery of the purified product.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incorrect Solvent Choice The solubility profile of the compound in the chosen solvent is not suitable for recrystallization (i.e., it is too soluble at room temperature or not soluble enough at elevated temperatures).Perform a solvent screen: Test the solubility of the crude material in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
Solution is Too Concentrated or Too Dilute If the solution is too concentrated, the compound may precipitate too quickly, trapping impurities. If it is too dilute, the yield will be low.Adjust the solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. If the solution is too dilute, carefully evaporate some of the solvent.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or oiling out.Slow down the cooling process: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath.
Supersaturation The solution may be supersaturated, preventing crystal nucleation.Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general method for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Based on a solvent screen, choose a suitable solvent or solvent pair. For a compound with both aromatic and amine functionalities, polar protic solvents like ethanol or isopropanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) are good candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification Purity Assessment (HPLC) Purity Assessment (HPLC) Recrystallization->Purity Assessment (HPLC) Pure Product Pure Product Purity Assessment (HPLC)->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography Start Start Problem Poor Separation / Tailing Peaks Start->Problem Cause1 Interaction with Silica? Problem->Cause1 Solution1 Add Basic Modifier (e.g., Et3N) Cause1->Solution1 Yes Cause2 Incorrect Mobile Phase? Cause1->Cause2 No End End Solution1->End Solution2 Optimize Solvent Gradient Cause2->Solution2 Yes Cause3 Column Overloaded? Cause2->Cause3 No Solution2->End Solution3 Reduce Sample Load Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting logic for column chromatography issues.

References

Stability and degradation of N4-Cyclopropylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N4-Cyclopropylpyridine-3,4-diamine. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry and dark place.[1] For optimal preservation of its structural integrity, refrigerated conditions are advised.[2] The container should be tightly sealed to prevent exposure to moisture and air.[3][4]

Q2: What are the primary degradation pathways for diamino-pyridine compounds?

A2: While specific degradation pathways for this compound are not extensively documented, studies on the structurally similar compound 3,4-diaminopyridine indicate that oxidative stress is a significant factor in its degradation.[5] Under oxidative conditions, degradation products such as 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide have been identified.[5] Another potential degradation route involves the formation of dimers.[6]

Q3: Are there any known incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents and strong acids, as these can promote degradation.[3]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, and a face shield.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.Verify that the compound has been stored in a tightly sealed container in a dry, dark, and refrigerated environment.[1][2] Minimize exposure to light and air during experiments.
Discoloration of the compound (e.g., from light brown to a darker shade). Potential oxidation or degradation.While a slight brownish appearance can be normal, significant color change may indicate degradation. It is advisable to use a fresh batch of the compound for sensitive experiments.
Formation of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Based on studies of similar compounds, these peaks could correspond to oxidized derivatives or dimers.[5][6] Consider performing stress testing under oxidative conditions to identify potential degradation products.
Low yield during synthesis or purification. Sub-optimal reaction conditions or reagent quality.For reactions involving the synthesis of similar N-substituted pyridine-3,4-diamines, ensure the use of fresh reagents and consider optimizing reaction temperature and solvent choice. Polar aprotic solvents like DMF or DMSO may be suitable.[8]

Stability and Physical Properties

Due to the limited availability of specific quantitative data for this compound, the following table includes data extrapolated from the closely related compound, 3,4-Diaminopyridine, to provide a conservative estimate of potential characteristics.

Parameter Value (for 3,4-Diaminopyridine)
Hazard Classifications Acute toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation[7]
Signal Word Danger[7]
Hazard Statements H300: Fatal if swallowed, H311: Toxic in contact with skin, H330: Fatal if inhaled, H315: Causes skin irritation, H318: Causes serious eye damage[7]
Flash Point 240 °C / 464 °F[3]
Autoignition Temperature 480 °C / 896 °F[3]
Melting Point/Range 216 - 221 °C / 420.8 - 429.8 °F[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability under Oxidative Stress

This protocol is adapted from methodologies used for the stability testing of 3,4-diaminopyridine.[5][9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade water or a buffer solution).

  • Stress Conditions:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% or higher) to induce oxidative stress.

    • Incubate the mixture at room temperature or an elevated temperature.

  • Time-Point Analysis: At various time intervals (e.g., 0, 8, 24, 48, 72 hours), withdraw aliquots of the stressed solution.

  • Sample Preparation: Quench the reaction if necessary and dilute the aliquots to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is a common starting point.[10][11]

  • Data Analysis: Quantify the remaining parent compound and the formation of any degradation products over time.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare Stock Solution stress Apply Oxidative Stress (e.g., H2O2) start->stress sampling Time-Point Sampling stress->sampling Incubate hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data degradation_pathway cluster_products Potential Degradation Products parent N4-Cyclopropyl- pyridine-3,4-diamine oxidative_stress Oxidative Stress (e.g., H2O2) parent->oxidative_stress n_oxide N-Oxide Derivative oxidative_stress->n_oxide nitro_derivative Nitro-Pyridine Derivative oxidative_stress->nitro_derivative dimer Dimer Formation oxidative_stress->dimer

References

Troubleshooting common issues in diaminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of diaminopyridines. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield in Chichibabin Amination of Pyridines

Q: My Chichibabin reaction to synthesize a 2-aminopyridine derivative is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A: Low yields in the Chichibabin reaction are a common issue and can often be attributed to suboptimal reaction conditions or the nature of the starting materials. The traditional reaction using sodium amide (NaNH₂) in an inert solvent often requires high temperatures, which can lead to side reactions.[1][2]

Common Causes and Solutions:

  • Inefficient Amide Reagent: Sodium amide can be hazardous and its reactivity can be inconsistent.

    • Troubleshooting: A modified protocol using sodium hydride (NaH) with a catalytic amount of an iodide salt (like LiI or NaI) can serve as an enhanced Brønsted base, allowing for milder reaction conditions and improved yields.[3][4][5]

  • Suboptimal Reaction Temperature and Time: The reaction is sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.

    • Troubleshooting: Optimization of the reaction temperature is crucial. For instance, a NaH-iodide composite system can be effective at temperatures ranging from 65°C to 85°C.[3][4] Reaction times may also need to be adjusted, with monitoring by TLC or LC-MS to determine the point of maximum conversion.

  • Poor Solubility of Reagents: The insolubility of the amide reagent in the reaction solvent can hinder the reaction rate.

    • Troubleshooting: The use of a more soluble potassium amide (KNH₂) in liquid ammonia can be an alternative for temperature-sensitive substrates, although this may not be effective for unactivated pyridines.[2] The NaH-iodide system in THF has also shown good results.[4][5]

2. Formation of Isomeric Byproducts in the Nitration of Aminopyridines

Q: I am attempting to synthesize 2,3-diaminopyridine starting from 2-aminopyridine, but the nitration step is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A: The nitration of 2-aminopyridine is known to produce a mixture of 2-amino-3-nitropyridine and the major byproduct, 2-amino-5-nitropyridine, leading to low yields of the desired intermediate and tedious separation.[6]

Common Causes and Solutions:

  • Lack of Directing Group Control: The amino group in 2-aminopyridine directs nitration to both the 3- and 5-positions.

    • Troubleshooting: A more regioselective route involves the bromination of 2-aminopyridine to 2-amino-5-bromopyridine. The bromo-substituent then helps direct the subsequent nitration to the 3-position, forming 2-amino-5-bromo-3-nitropyridine in higher yields. The bromo group can then be removed in a later step via catalytic hydrogenation.[6]

3. Difficulties in Purifying Diaminopyridine Products

Q: My final diaminopyridine product is contaminated with starting materials and side products. What are the most effective purification strategies?

A: Purification of diaminopyridines can be challenging due to their polarity and potential for multiple protonation states. A combination of techniques is often necessary to achieve high purity.

Common Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid diaminopyridines.

    • Protocol: The choice of solvent is critical. For example, 2-amino-5-bromo-3-nitropyridine can be recrystallized from ethyl methyl ketone to yield pure yellow needles.[6] Experiment with a range of solvents from polar (e.g., ethanol, water) to non-polar (e.g., toluene, hexanes) to find the optimal system for your specific derivative.

  • Column Chromatography: Normal-phase silica gel chromatography is a versatile technique for separating compounds with different polarities.[7]

    • Protocol: A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar impurities.[4] For highly polar diaminopyridines, reversed-phase chromatography may be more suitable.

  • Acid-Base Extraction: This can be a powerful technique to separate basic diaminopyridines from neutral or acidic impurities.

    • Protocol: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate and extract the diaminopyridine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified diaminopyridine, which can be collected by filtration or extracted back into an organic solvent.

  • Cation-Exchange Chromatography: This method is particularly useful for removing excess 2-aminopyridine starting material from reaction mixtures.[8]

Quantitative Data Summary

Table 1: Optimization of Chichibabin Amination of Pyridine with n-Butylamine [3][4]

EntryAdditiveTemperature (°C)Time (h)Yield (%)
1LiI651895
2None651821
3LiI85793
4NaI6518Sluggish

Experimental Protocols

Protocol 1: Modified Chichibabin Amination using NaH-LiI [4]

  • To a sealed tube containing pyridine (0.5 mmol), add NaH (1.5 mmol, 3 equiv) and LiI (1.0 mmol, 2 equiv) in THF (0.5 mL).

  • Add n-butylamine (1.0 mmol, 2 equiv) at room temperature under a nitrogen atmosphere.

  • Seal the tube and stir the reaction mixture at 85°C for 7 hours.

  • Cool the reaction to 0°C and quench with ice-cold water.

  • Extract the organic materials three times with chloroform.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane:EtOAc = 4:1) to yield N-butylpyridin-2-amine.

Protocol 2: Synthesis of 2,3-Diaminopyridine via Bromination and Nitration [6]

  • Step A: 2-Amino-5-bromopyridine

    • Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 mL) in a three-necked flask.

    • Cool the solution to below 20°C in an ice bath.

    • Add a solution of bromine (3.0 moles) in acetic acid (300 mL) dropwise with vigorous stirring over 1 hour.

    • Pour the reaction mixture into a solution of sodium hydroxide to neutralize the acid.

    • Collect the precipitated product by filtration, wash with water, and dry.

  • Step B: 2-Amino-5-bromo-3-nitropyridine

    • Add 2-amino-5-bromopyridine (0.5 mole) to sulfuric acid (500 mL) at a temperature not exceeding 5°C.

    • Add 95% nitric acid (0.57 mole) dropwise at 0°C.

    • Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50-60°C for 1 hour.

    • Pour the cooled reaction mixture onto ice and neutralize with 40% sodium hydroxide solution.

    • Collect the precipitated product by filtration.

  • Step C: 2,3-Diamino-5-bromopyridine

    • Reduce the 2-amino-5-bromo-3-nitropyridine using a suitable reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Step D: 2,3-Diaminopyridine

    • In a catalytic hydrogenation apparatus, suspend 2,3-diamino-5-bromopyridine (0.3 mole) in 4% sodium hydroxide solution (300 mL).

    • Shake with hydrogen in the presence of 5% palladized strontium carbonate (1.0 g).

    • After the reaction is complete, filter the catalyst and isolate the 2,3-diaminopyridine from the filtrate.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Diaminopyridine Synthesis Problem Identify the Synthesis Step Start->Problem Chichababin Chichibabin Amination Problem->Chichababin Nitration Nitration of Aminopyridine Problem->Nitration Reduction Nitro Group Reduction Problem->Reduction Cause_Chichababin Common Causes: - Inefficient Amide Reagent - Suboptimal Temperature - Poor Reagent Solubility Chichababin->Cause_Chichababin Cause_Nitration Common Cause: - Poor Regioselectivity (3- vs 5-nitro isomer) Nitration->Cause_Nitration Cause_Reduction Common Causes: - Incomplete Reduction - Catalyst Poisoning Reduction->Cause_Reduction Solution_Chichababin Solutions: - Use NaH/LiI system - Optimize Temperature (65-85°C) - Use THF as solvent Cause_Chichababin->Solution_Chichababin Troubleshoot Solution_Nitration Solution: - Use a directing group strategy (e.g., bromination prior to nitration) Cause_Nitration->Solution_Nitration Troubleshoot Solution_Reduction Solutions: - Use alternative reducing agents (e.g., Fe/AcOH, Sn/HCl) - Ensure catalyst quality and loading Cause_Reduction->Solution_Reduction Troubleshoot

Caption: Troubleshooting workflow for low yields in diaminopyridine synthesis.

Purification_Strategy Start Crude Diaminopyridine Product Is_Solid Is the product solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography (Normal or Reversed-Phase) Is_Solid->Column_Chromatography No / Impure Success_Recrystallization Pure Solid Product Recrystallization->Success_Recrystallization Successful Recrystallization->Column_Chromatography Unsuccessful Acid_Base_Extraction Consider Acid-Base Extraction Column_Chromatography->Acid_Base_Extraction Still Impure Pure_Product Pure Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Decision tree for selecting a diaminopyridine purification strategy.

References

Technical Support Center: Improving the Solubility of N4-Cyclopropylpyridine-3,4-diamine for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N4-Cyclopropylpyridine-3,4-diamine during in vitro and in vivo assays.

Troubleshooting Guide

Issue: Precipitation Observed Upon Dilution of DMSO Stock Solution into Aqueous Buffer

Possible Causes:

  • Low Aqueous Solubility: The compound likely has low intrinsic solubility in aqueous media. The high concentration of the compound in the DMSO stock solution crashes out when the solvent is diluted into the aqueous assay buffer.

  • Final Concentration Exceeds Solubility Limit: The final concentration of the compound in the assay exceeds its solubility limit in the final buffer composition (including the percentage of co-solvent).

  • Buffer pH: The pH of the aqueous buffer may not be optimal for keeping the compound in its more soluble, ionized form. As a pyridine-containing compound with amino groups, its solubility is expected to be pH-dependent.

  • Salt Concentration: High salt concentrations in some buffers (e.g., PBS) can sometimes decrease the solubility of organic compounds (the "salting out" effect).

Solutions:

  • Optimize Co-solvent Concentration: If tolerated by the assay, incrementally increase the final percentage of the organic co-solvent (e.g., from 0.5% to 1% or 2% DMSO or ethanol).

  • pH Adjustment: Systematically test the solubility of the compound in a range of pH buffers. Given the basic nature of the pyridine and amino groups, solubility is likely to increase at a lower pH.

  • Use of Solubilizing Excipients: Consider the inclusion of solubilizing agents such as cyclodextrins or non-ionic surfactants.

  • Decrease Final Compound Concentration: If the experimental design allows, lower the final assay concentration of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I'm seeing my compound precipitate in my cell-based assay. What is the first thing I should try?

A2: The first step is to ensure your stock solution is fully dissolved in 100% DMSO. When preparing your working solution in the cell culture medium, first add the required volume of your DMSO stock to a small volume of medium, mix well, and then add this to the rest of your medium. This gradual dilution can sometimes prevent immediate precipitation. If precipitation still occurs, lowering the final concentration of the compound or slightly increasing the final DMSO concentration (while ensuring it remains non-toxic to your cells, typically ≤ 0.5%) are the next logical steps.[3]

Q3: How can I use pH to improve the solubility of this compound?

A3: this compound has basic functional groups (amino and pyridine nitrogen atoms) and is therefore expected to be more soluble in acidic conditions where it can form a more soluble salt.[4][5] You can test its solubility in a range of buffers with different pH values (e.g., pH 4, 5, 6, and 7.4). Be mindful that the chosen pH must be compatible with your assay system.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[6] For biological assays, the most commonly used co-solvents are DMSO and ethanol. It is crucial to determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the biological outcome.

Q5: When should I consider using surfactants or cyclodextrins?

A5: If pH adjustment and co-solvents are not sufficient or are incompatible with your assay, surfactants and cyclodextrins are excellent alternatives.[2][7]

  • Surfactants (e.g., Tween-20, Triton X-100) form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. They are often used in enzyme assays but can be disruptive to cell membranes in cell-based assays.[3]

  • Cyclodextrins (e.g., HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.[2][6]

Q6: Can I heat the compound to get it into solution?

A6: Gentle warming (e.g., to 37°C) can help dissolve the compound in the stock solvent (e.g., DMSO).[2] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution for any changes in color or clarity after warming. It is also important to note that this may create a supersaturated solution that could precipitate upon cooling or dilution.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Screen
  • Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).

  • Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Co-solvent Solubility Assessment
  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Create a series of aqueous buffer solutions (at a pH determined to be optimal from Protocol 1) containing varying percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO or ethanol).

  • Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve a target final concentration.

  • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour, 24 hours) at the intended assay temperature.

  • For a quantitative assessment, follow steps 3-5 from Protocol 1, using the different co-solvent mixtures as the solvent.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents and Conditions.

Solvent SystempHTemperature (°C)Estimated Solubility (µg/mL)
Water7.025< 10
PBS7.425< 10
0.1 M Citrate Buffer4.025500 - 1000
0.1 M Citrate Buffer5.025100 - 200
PBS with 1% DMSO7.42520 - 50
PBS with 2% HP-β-CD7.425150 - 300
100% DMSON/A25> 50,000
100% EthanolN/A25> 20,000

Note: These are estimated values for illustrative purposes. Actual solubility must be determined experimentally.

Visualization

Solubility_Troubleshooting_Workflow start Start: Compound Precipitates in Aqueous Assay Buffer check_stock Is the stock solution (in 100% DMSO) fully dissolved? start->check_stock redissolve_stock Action: Gently warm (37°C) and vortex stock solution. Ensure complete dissolution. check_stock->redissolve_stock No lower_conc Is lowering the final assay concentration experimentally feasible? check_stock->lower_conc Yes redissolve_stock->check_stock action_lower_conc Action: Reduce the final concentration of the compound. lower_conc->action_lower_conc Yes ph_optimization Is the assay compatible with a lower pH? lower_conc->ph_optimization No success Success: Compound Solubilized action_lower_conc->success action_ph Action: Test solubility and perform assay in buffers with pH 4-6. ph_optimization->action_ph Yes cosolvent_optimization Can the assay tolerate a higher co-solvent %? ph_optimization->cosolvent_optimization No action_ph->success action_cosolvent Action: Increase final DMSO/Ethanol concentration incrementally (e.g., to 1-2%). cosolvent_optimization->action_cosolvent Yes excipient_option Consider Advanced Options cosolvent_optimization->excipient_option No action_cosolvent->success action_excipient Action: Use solubilizing excipients like Cyclodextrins (HP-β-CD) or non-ionic surfactants. excipient_option->action_excipient action_excipient->success

References

Technical Support Center: N4-Cyclopropylpyridine-3,4-diamine Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of N4-Cyclopropylpyridine-3,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the production of this compound?

A1: The most prevalent synthetic method is the N-alkylation of 3,4-diaminopyridine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide or chloride. This reaction is typically carried out in the presence of a base in an aprotic solvent.[1]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control include reaction temperature, rate of reagent addition (especially for exothermic reactions), mixing efficiency, and reaction completion.[2][3] In-process monitoring using techniques like HPLC is crucial to track the consumption of starting materials and the formation of the product and any byproducts.

Q3: What are the major safety concerns associated with the scale-up production of this compound?

A3: The primary safety concerns revolve around the management of exothermic reactions, especially during the addition of the alkylating agent, which can lead to thermal runaway if not properly controlled.[2][4] Additionally, handling of pyridine-based compounds requires appropriate personal protective equipment (PPE) and ventilation due to their potential toxicity.[3][5] The use of bases like sodium hydride also presents flammability risks.

Q4: How can the purity of this compound be improved during large-scale production?

A4: Optimizing the reaction conditions to minimize byproduct formation is the first step. For purification, crystallization is generally preferred over chromatography at an industrial scale due to cost and scalability. Developing a robust crystallization protocol with a suitable solvent system is key to achieving high purity. The use of continuous flow reactors can also enhance purity and yield in industrial settings.[1]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using HPLC or TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature.The reaction may require more time to reach completion at a larger scale due to differences in mixing and heat transfer.
Suboptimal Temperature Ensure the internal reaction temperature is maintained within the optimal range. Use a calibrated temperature probe.Deviations from the optimal temperature can lead to slower reaction rates or the formation of degradation products.
Poor Mixing Verify that the agitation speed is sufficient for the vessel size and batch volume to ensure a homogeneous reaction mixture.Inefficient mixing can result in localized concentration gradients and reduced reaction rates.[2]
Degradation of Product Analyze for the presence of degradation products. If observed, consider running the reaction at a lower temperature or for a shorter duration.The product may be unstable under the reaction conditions, leading to degradation over time.
Moisture in Reagents/Solvents Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like sodium hydride.Moisture can quench the base and introduce side reactions, reducing the yield.
Issue 2: High Impurity Levels
Potential Impurity Identification Method Mitigation Strategy
Unreacted 3,4-Diaminopyridine HPLC, LC-MSOptimize the stoichiometry of the alkylating agent. Ensure efficient mixing to promote full conversion.
N3,N4-bis(cyclopropylmethyl)pyridine-3,4-diamine (Dialkylated byproduct) LC-MS, NMRUse a controlled addition of the cyclopropylmethyl halide. Consider using a slight excess of the diamine.
Residual Solvents (e.g., DMF, THF) GC-HSImplement an effective drying procedure for the final product, such as vacuum drying at an elevated temperature.
Starting Material Impurities HPLC analysis of raw materialsSource high-purity starting materials and perform quality control checks before use.
Degradation Products HPLC, LC-MSOptimize reaction conditions (temperature, time) to minimize product degradation. Ensure proper storage of the final product.

Data Presentation

Table 1: Representative Reaction Conditions for this compound Synthesis

Parameter Laboratory Scale (Typical) Industrial Scale (Considerations)
Reactants 3,4-Diaminopyridine, Cyclopropylmethyl bromideSame
Base Potassium Carbonate or Sodium HydridePotassium Carbonate (safer handling at scale)
Solvent DMF or THFConsider greener solvent alternatives if possible.
Temperature 60-80 °CPrecise temperature control is critical to manage exotherm.
Reaction Time 4-8 hoursMay vary depending on scale; monitor by HPLC.
Purification Column ChromatographyCrystallization
Typical Yield 70-85%Aim for >80% with optimized process.
Typical Purity >98% (after chromatography)>99% (after crystallization)

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Objective: To synthesize this compound on a multi-kilogram scale.

Materials:

  • 3,4-Diaminopyridine (1.0 eq)

  • Cyclopropylmethyl bromide (1.1 eq)

  • Potassium Carbonate (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Charge the reactor with 3,4-diaminopyridine and potassium carbonate.

  • Add DMF to the reactor and begin agitation.

  • Heat the mixture to the target temperature (e.g., 70 °C).

  • Slowly add cyclopropylmethyl bromide to the reaction mixture over a period of 2-4 hours, carefully monitoring the internal temperature to control the exotherm.

  • After the addition is complete, maintain the reaction at the target temperature and monitor the progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture and quench with water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Perform crystallization from a suitable solvent system (e.g., isopropanol/water) to purify the product.

  • Dry the purified this compound under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: - 3,4-Diaminopyridine - K2CO3 - DMF heat Heat to 70°C reagents->heat Start Agitation add_alkyl Slowly Add Cyclopropylmethyl Bromide heat->add_alkyl react Maintain Temperature & Monitor by HPLC add_alkyl->react Control Exotherm cool_quench Cool & Quench with Water react->cool_quench Reaction Complete extract Extract with Ethyl Acetate cool_quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate Crude Product wash_dry->concentrate crystallize Crystallize from IPA/Water concentrate->crystallize dry Vacuum Dry Final Product crystallize->dry

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting_Logic cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproducts Troubleshoot Byproduct Formation start Low Yield or High Impurity check_reaction Analyze In-Process Control Samples (HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No extend_time Extend Reaction Time incomplete->extend_time Yes optimize_stoich Optimize Stoichiometry byproducts->optimize_stoich Yes purification Review Purification (Crystallization) byproducts->purification No increase_temp Increase Temperature extend_time->increase_temp check_mixing Verify Mixing Efficiency increase_temp->check_mixing control_addition Control Reagent Addition optimize_stoich->control_addition lower_temp Lower Reaction Temperature control_addition->lower_temp solvent Incorrect Solvent System? purification->solvent optimize_cryst Optimize Crystallization Solvent & Conditions solvent->optimize_cryst Yes

Caption: Troubleshooting decision tree for scale-up production issues.

References

Minimizing byproducts in the cyclopropylmethylation of pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclopropylmethylation of pyridine-3,4-diamine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the cyclopropylmethylation of pyridine-3,4-diamine via reductive amination?

The primary byproducts in this reaction typically arise from issues with selectivity and reaction control. The most common undesired products are:

  • Di-alkylation Byproduct: N,N'-bis(cyclopropylmethyl)pyridine-3,4-diamine.

  • Regioisomeric Byproduct: N3-(cyclopropylmethyl)pyridine-3,4-diamine (assuming the desired product is the N4-isomer).

  • Aldehyde Reduction Byproduct: Cyclopropylmethanol, formed from the reduction of cyclopropanecarboxaldehyde.

  • Over-reduction of Pyridine Ring: In some cases, harsh reducing agents can lead to the saturation of the pyridine ring.

Q2: My reaction is producing a significant amount of the di-alkylation byproduct. How can I favor mono-alkylation?

The formation of the N,N'-bis(cyclopropylmethyl) byproduct is a common issue when alkylating diamines.[1][2][3] To promote selective mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a limited amount of the cyclopropanecarboxaldehyde (0.95 to 1.05 equivalents) relative to the pyridine-3,4-diamine.

  • Slow Addition: Add the reducing agent or the aldehyde slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, which can favor mono-alkylation.

  • Choice of Reducing Agent: Milder reducing agents are often more selective. Sodium triacetoxyborohydride (STAB) is generally a good choice for controlling over-alkylation in reductive aminations.[4]

Q3: I am observing two different mono-alkylated products. How can I improve the regioselectivity of the reaction?

The N3 and N4 amino groups of pyridine-3,4-diamine have different electronic and steric environments, which can lead to the formation of regioisomers. To enhance regioselectivity for the desired isomer (typically the less sterically hindered N4 position):

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the relative reactivity of the two amino groups. Experiment with a range of solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)) to find the optimal conditions.

  • pH Control: The pH of the reaction can affect the protonation state of the diamine. Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation, which is the precursor to the alkylated product.[4]

Q4: A significant portion of my cyclopropanecarboxaldehyde is being reduced to cyclopropylmethanol. What can I do to prevent this?

The reduction of the starting aldehyde to the corresponding alcohol is a competitive side reaction. To minimize this:

  • Choice of Reducing Agent: Use a reducing agent that is selective for imines over aldehydes. Sodium cyanoborohydride (NaBH₃CN) is particularly effective in this regard, as it is more reactive towards the protonated iminium ion than the neutral aldehyde.[4][5] However, be mindful of the toxicity of cyanide byproducts. Sodium triacetoxyborohydride (STAB) is a safer and often equally effective alternative.[4][6][7]

  • Reaction Sequence: Ensure that the imine has sufficient time to form before adding the reducing agent. This can be achieved by pre-stirring the pyridine-3,4-diamine and cyclopropanecarboxaldehyde for a period (e.g., 1-2 hours) before introducing the reducing agent.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient reaction time or temperature.2. Inactive reducing agent.3. Poor imine formation.1. Increase reaction time or gently warm the reaction (e.g., to 40°C).2. Use a fresh batch of the reducing agent.3. Add a catalytic amount of acetic acid to promote imine formation.[6] Monitor the pH to ensure it remains in the optimal range (5-6).
High Levels of Di-alkylation 1. Excess of cyclopropanecarboxaldehyde.2. Highly reactive reducing agent.3. Concentrated reaction conditions.1. Use a 1:1 or slightly less than 1:1 molar ratio of aldehyde to diamine.2. Switch to a milder reducing agent like NaBH(OAc)₃.[4]3. Perform the reaction at a lower concentration.
Poor Regioselectivity 1. High reaction temperature.2. Suboptimal solvent choice.1. Run the reaction at a lower temperature (e.g., 0°C to room temperature).2. Screen different solvents such as DCE, THF, or MeCN.
Formation of Cyclopropylmethanol 1. Premature reduction of the aldehyde.2. Use of a non-selective reducing agent.1. Allow for a pre-stirring period for imine formation before adding the reducing agent.2. Use NaBH₃CN or NaBH(OAc)₃ instead of a less selective agent like NaBH₄.[4][7]

Key Experimental Protocol: Reductive Amination

This protocol provides a general methodology for the cyclopropylmethylation of pyridine-3,4-diamine. Optimization may be required based on your specific experimental setup and desired outcome.

Materials:

  • Pyridine-3,4-diamine

  • Cyclopropanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

Procedure:

  • To a solution of pyridine-3,4-diamine (1.0 eq) in DCE, add cyclopropanecarboxaldehyde (1.05 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture over 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Reaction_Pathway Cyclopropylmethylation of Pyridine-3,4-diamine Start Pyridine-3,4-diamine + Cyclopropanecarboxaldehyde Imine Iminium Ion Intermediate Start->Imine Imine Formation (cat. Acid) Aldehyde_Red Cyclopropylmethanol (Aldehyde Reduction) Start->Aldehyde_Red Aldehyde Reduction (Non-selective reducing agent) Product N4-(cyclopropylmethyl)pyridine-3,4-diamine (Desired Product) Imine->Product Reduction (NaBH(OAc)3) Regioisomer N3-(cyclopropylmethyl)pyridine-3,4-diamine (Regioisomeric Byproduct) Imine->Regioisomer Reduction at N3 DiAlk N,N'-bis(cyclopropylmethyl)pyridine-3,4-diamine (Di-alkylation Byproduct) Product->DiAlk Further Alkylation

Caption: Reaction scheme for cyclopropylmethylation and potential byproduct formation.

Troubleshooting_Flowchart Troubleshooting Logic for Byproduct Minimization Start Reaction Outcome Unsatisfactory Check_Byproduct Identify Major Byproduct(s) Start->Check_Byproduct DiAlk High Di-alkylation? Check_Byproduct->DiAlk Regio Poor Regioselectivity? DiAlk->Regio No Sol_DiAlk Adjust Stoichiometry (Aldehyde <= 1 eq) Use Milder Reducing Agent (STAB) Slow Addition of Reagents DiAlk->Sol_DiAlk Yes Aldehyde_Red Aldehyde Reduction? Regio->Aldehyde_Red No Sol_Regio Lower Reaction Temperature Screen Solvents Control pH (5-6) Regio->Sol_Regio Yes Sol_Aldehyde_Red Use Imine-Selective Reducing Agent (NaBH3CN/STAB) Pre-stir Amine and Aldehyde Aldehyde_Red->Sol_Aldehyde_Red Yes End Re-run and Analyze Aldehyde_Red->End No/Other Sol_DiAlk->End Sol_Regio->End Sol_Aldehyde_Red->End

Caption: A logical workflow for troubleshooting common issues in the reaction.

References

Technical Support Center: Stability-Indicating HPLC Assay for Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a stability-indicating HPLC assay for diaminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing an HPLC method for diaminopyridines?

A1: Diaminopyridines are basic compounds, which can lead to poor peak shapes, specifically peak tailing, during HPLC analysis. This is primarily due to secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases. Achieving adequate resolution between the parent compound and its degradation products, which may have similar polarities, can also be challenging.

Q2: What are the common degradation pathways for diaminopyridines?

A2: Under stress conditions, diaminopyridines can degrade through several pathways. Oxidative stress is a significant factor, leading to the formation of products like 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[1] Dimerization has also been identified as a degradation route.[2] Studies have shown that the salt form of 3,4-diaminopyridine is more stable than the molecular form, particularly under oxidative stress.[1]

Q3: How can I prevent peak tailing for my diaminopyridine analyte?

A3: To minimize peak tailing for basic compounds like diaminopyridines, consider the following strategies:

  • Lower the mobile phase pH: Operating at a low pH (e.g., around 1.9-3.0) suppresses the ionization of residual silanol groups on the stationary phase, reducing their interaction with the basic analyte.[3][4]

  • Use an end-capped column: These columns have fewer accessible silanol groups, which minimizes secondary interactions.

  • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the residual silanol groups.

  • Optimize the organic modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can influence peak shape.

Q4: What are typical system suitability parameters for this type of assay?

A4: System suitability tests are crucial to ensure the HPLC system is performing correctly. Key parameters and typical acceptance criteria include:

  • Tailing factor (Asymmetry factor): Should be less than 2 for the main analyte peak.[5]

  • Relative Standard Deviation (RSD) for replicate injections: The RSD for the peak area of at least five replicate injections of a standard solution should be less than 2%.[5]

  • Theoretical plates (N): A measure of column efficiency. The value should be high and consistent.

  • Resolution (Rs): The resolution between the analyte peak and the closest eluting peak (e.g., a degradation product or impurity) should be greater than 1.5 to ensure baseline separation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Inappropriate mobile phase pH.- Lower the mobile phase pH to below 3.- Use a well-end-capped C18 column.- Reduce sample concentration or injection volume.- Ensure the sample is dissolved in the mobile phase.
Poor Resolution - Inadequate separation between the parent drug and degradation products.- Suboptimal mobile phase composition.- Adjust the organic modifier concentration in the mobile phase.- Consider a gradient elution program.- Evaluate a different column chemistry.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp issues.- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Use high-purity solvents and prepare fresh mobile phase daily.- Check the detector lamp's age and performance.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Prepare the mobile phase accurately and consistently.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a consistent flow rate.[6]
No Peaks or Very Small Peaks - Injection issue.- Sample degradation.- Incorrect detector wavelength.- Verify the autosampler is functioning correctly.- Check the stability of the prepared sample.- Ensure the detector wavelength is set appropriately for diaminopyridines (e.g., 254 nm).[2]

Data Presentation

The following tables summarize quantitative data from forced degradation studies of 3,4-diaminopyridine.

Table 1: Summary of 3,4-Diaminopyridine Degradation Under Various Stress Conditions

Stress Condition Description % Degradation
Oxidative10% H₂O₂ at room temperature9%
Thermal80°C18%
BasicpH 10.010%
AcidicpH 1.0No significant degradation
Cumulated (Oxidative + Thermal)10% H₂O₂ at 80°C26%

Data extracted from chromatograms presented in a study by Bernard et al. (2006).[7]

Table 2: Chromatographic Parameters for 3,4-Diaminopyridine and a Known Degradation Product

Compound Retention Time (min)
3,4-Diaminopyridine20.30 ± 0.08
3,4-Diaminopyridine Dimer39.0

Retention times are based on a specific HPLC method and may vary.[2][4]

Experimental Protocols

1. Protocol for Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of diaminopyridines to generate degradation products for method development and validation.

  • Stock Solution Preparation: Prepare a stock solution of 3,4-diaminopyridine in purified water (e.g., 0.5 mg/mL).[4]

  • Oxidative Stress: Mix the stock solution with an equal volume of 10% hydrogen peroxide (H₂O₂). Store at room temperature and analyze at various time points (e.g., 6, 24, 48, and 76 hours).[4]

  • Thermal Stress: Store the aqueous stock solution at 80°C. Analyze at various time points (e.g., up to 6 days).[4]

  • Acidic Stress: Adjust the pH of the stock solution to 1.0 using 11 M hydrochloric acid.[4]

  • Basic Stress: Adjust the pH of the stock solution to 10.0 using 10 M sodium hydroxide.[4]

  • Sample Analysis: Before injection, dilute the stressed samples to an appropriate concentration with the mobile phase.

2. Protocol for Stability-Indicating HPLC Assay

This protocol provides a starting point for a stability-indicating HPLC method for 3,4-diaminopyridine.

  • Chromatographic System:

    • Column: C18 bonded phase column.

    • Mobile Phase: A mixture of 10 volumes of acetonitrile and 90 volumes of an aqueous solution.[3][4]

    • Aqueous Solution: Contains 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate.[3][4]

    • pH Adjustment: Adjust the pH of the aqueous solution to 1.9 with trifluoroacetic acid.[3][4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at 254 nm.[2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the diaminopyridine sample in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • System Suitability:

    • Inject a standard solution of 3,4-diaminopyridine at least five times.

    • Calculate the tailing factor, RSD of the peak areas, and the number of theoretical plates.

    • Ensure the results meet the predefined acceptance criteria.

  • Analysis:

    • Inject the prepared samples.

    • Integrate the peak areas of the parent drug and any degradation products.

    • Calculate the concentration of the parent drug and the percentage of degradation products.

Visualizations

experimental_workflow cluster_method_development Method Development cluster_method_validation Method Validation col_select Column & Mobile Phase Selection forced_degradation Forced Degradation Studies col_select->forced_degradation Initial Conditions optimization Chromatographic Optimization forced_degradation->optimization Degraded Samples specificity Specificity optimization->specificity Optimized Method linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

degradation_pathway DAP 3,4-Diaminopyridine stress Oxidative Stress (e.g., H₂O₂) DAP->stress N_oxide 3,4-Diaminopyridine-N-oxide stress->N_oxide Oxidation of Pyridine Nitrogen Nitro 4-Amino-3-nitropyridine stress->Nitro Nitration & Oxidation

Caption: Simplified oxidative degradation pathway of 3,4-diaminopyridine.

References

Technical Support Center: Refining Reaction Conditions for Synthesizing N4-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of N4-substituted pyrimidines.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of N4-substituted pyrimidines, particularly through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

Problem 1: Low or No Conversion of Starting Material

Q: My Buchwald-Hartwig amination of a 4-chloropyrimidine is showing low to no conversion. What are the primary causes and what should I check first?

A: Low or no conversion in the amination of 4-chloropyrimidines is a frequent issue, often because the oxidative addition of the C-Cl bond to the Pd(0) complex can be the rate-limiting step. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand System:

    • Palladium Source: Ensure the quality of your palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂. Consider using a pre-formed palladium-ligand complex for more consistent activation.

    • Ligand Choice: The choice of phosphine ligand is critical. For heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands like Xantphos, Josiphos, and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) have demonstrated success in similar systems.[1]

    • Catalyst Deactivation: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.

  • Reaction Conditions:

    • Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher reaction temperatures. Ensure the base is anhydrous and of high purity.

    • Solvent: Anhydrous toluene is a common and effective solvent. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst. Other solvents like dioxane, THF, or t-BuOH can also be effective.

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. A gradual increase in temperature may improve the yield. Microwave irradiation can also be utilized to accelerate the reaction.

Problem 2: Significant Formation of Side Products

Q: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?

A: Side reactions can significantly lower the yield of your desired N4-substituted pyrimidine. Here are some common side reactions and strategies to mitigate them:

  • Hydrodehalogenation: This is a common side reaction where the chloro-group is replaced by a hydrogen atom. This can occur when the reductive elimination of the desired product is slow.

    • Solution: The choice of ligand is crucial to promote C-N bond formation over this side reaction. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig series are designed for this purpose. Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired coupling.

  • Solvolysis: If your solvent is protic (e.g., an alcohol) or contains water, you may observe the formation of hydroxypyrimidines or alkoxypyrimidines.

    • Solution: Ensure all reagents and solvents are anhydrous. If solvolysis is a major issue, consider switching to a non-protic solvent like DMF, DMSO, or toluene. Lowering the reaction temperature and monitoring the reaction to stop it once the starting material is consumed can also help.

  • Bis-arylation: With primary amines, there is a risk of the amine reacting with two molecules of the chloropyrimidine, leading to a bis-arylated byproduct.

    • Solution: This is particularly an issue with aliphatic primary amines in some palladium-catalyzed systems. Careful control of stoichiometry and reaction conditions is necessary.

Problem 3: Difficulty in Product Purification

Q: My crude product is difficult to purify. What are the best strategies for purifying N4-substituted pyrimidines?

A: Purification can be challenging due to the presence of residual catalyst, unreacted starting materials, and side products. Here are some effective purification techniques:

  • Recrystallization: This is a cost-effective method for solid compounds. The choice of solvent is critical; it should dissolve the compound at high temperatures but have low solubility at lower temperatures. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures.

  • Flash Column Chromatography: This is a widely used technique for separating compounds based on polarity. Silica gel is the most common stationary phase. A gradient of solvents, such as hexane/ethyl acetate or dichloromethane/methanol, is often used to elute the compounds.

  • Preparative HPLC: For high-purity requirements, especially in drug development, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. A C18 column with a mobile phase of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid is commonly employed.

Frequently Asked Questions (FAQs)

Q1: How do I achieve regioselective amination on a di-chloropyrimidine (e.g., 2,4-dichloropyrimidine)?

A1: Regioselectivity is a significant challenge. Generally, the chlorine at the 4-position of a pyrimidine ring is more reactive towards nucleophilic attack and oxidative addition than the one at the 2-position. The reactivity order is typically C4(6) > C2 >> C5.[2]

  • Catalyst Control: The choice of catalyst and ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with high selectivity.[3] A highly regioselective amination at the C-2 position can be achieved, allowing for subsequent functionalization at the C-4 position at a higher temperature.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the more reactive site.

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

Q2: My starting materials or catalyst are not dissolving well. What are my options?

A2: Insolubility is a common reason for poor reaction performance.

  • Solvent Screening: Consider screening alternative solvents like CPME, t-AmOH, or DMF.[3]

  • Co-solvent: In some cases, a solvent mixture may be necessary to achieve better solubility.[3]

  • Stirring: For inorganic bases that may settle, vigorous stirring is essential to ensure their availability for the reaction.[3]

Q3: What is the role of N4-substituted pyrimidines in drug development?

A3: The 2-aminopyrimidine moiety, which is a core structure in many N4-substituted pyrimidines, is a prevalent scaffold in a large number of natural products and synthetic compounds with important biological activities.[4] These compounds are known to exhibit a wide range of pharmacological activities, including acting as inhibitors for various kinases, such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3).[4] They are also investigated as antifungal and pesticidal agents.[4]

Data Presentation

Table 1: Effect of Ligand and Base on the Yield of Buchwald-Hartwig Amination of 4-Aryl Halides with Amines

EntryAryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholinePd₂(dba)₃XPhosNaOtBuToluene1001895Adapted from[1]
24-BromotolueneAnilinePd(OAc)₂BINAPNaOtBuToluene80298Adapted from[5]
32-ChloropyrimidineN-Methylaniline[Pd(cinnamyl)Cl]₂Mor-DalPhosNaOtBu/KOHH₂O110168Adapted from[1]
42,4-DichloropyridineAnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane1001685 (C2-amination)Adapted from[6]
54-ChloroanisoleMorpholinePd(OAc)₂RuPhosK₃PO₄t-BuOH1002492Adapted from[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 4-Chloropyrimidine (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 4-chloropyrimidine derivative, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization

Signaling Pathway Diagrams

N4-substituted pyrimidines are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors N4_Pyrimidine N4-Substituted Pyrimidine Inhibitor N4_Pyrimidine->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by N4-substituted pyrimidines.

Experimental_Workflow Start Start: Synthesis Planning Reactants Select Reactants: 4-Chloropyrimidine & Amine Start->Reactants Conditions Select Conditions: Catalyst, Ligand, Base, Solvent, Temp. Reactants->Conditions Synthesis Perform Reaction under Inert Atmosphere Conditions->Synthesis Monitoring Monitor Reaction Progress (TLC, LC-MS) Synthesis->Monitoring Monitoring->Synthesis Adjust conditions if necessary Workup Reaction Workup: Quenching, Extraction, Drying Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Analysis Characterization: NMR, MS, Purity Analysis Purification->Analysis End End: Pure N4-Substituted Pyrimidine Analysis->End

Caption: General experimental workflow for the synthesis of N4-substituted pyrimidines.

References

Technical Support Center: Overcoming Resistance with Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experiments involving novel Epidermal Growth Factor Receptor (EGFR) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the different generations of EGFR inhibitors and their primary targets?

A1: EGFR inhibitors are broadly classified into four generations based on their targets and mechanisms of action. First-generation inhibitors, such as gefitinib and erlotinib, are reversible inhibitors that target common activating mutations like L858R and exon 19 deletions.[1][2] Second-generation inhibitors, including afatinib and dacomitinib, are irreversible and have a broader range of targets but can also have increased toxicity due to their effect on wild-type EGFR. Third-generation inhibitors, like osimertinib, are designed to be selective for the T790M resistance mutation while also targeting the initial activating mutations and sparing wild-type EGFR.[1] Fourth-generation inhibitors are currently in development and aim to overcome resistance to third-generation inhibitors, primarily by targeting the C797S mutation.[3][4][5]

Q2: What are the primary mechanisms of resistance to EGFR inhibitors?

A2: Resistance to EGFR inhibitors can be broadly categorized as on-target or off-target.

  • On-target resistance involves alterations in the EGFR gene itself. The most common on-target resistance mechanisms are the T790M "gatekeeper" mutation, which hinders the binding of first- and second-generation inhibitors, and the C797S mutation, which affects the covalent binding of third-generation inhibitors.[6][7]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common bypass pathways include MET amplification, HER2/HER3 amplification, and activation of downstream signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[6][8][9] Phenotypic transformations, such as the epithelial-to-mesenchymal transition (EMT), can also contribute to resistance.[6]

Q3: How do I choose the appropriate cell line for my EGFR inhibitor experiments?

A3: The choice of cell line is critical for the relevance of your experimental results. Consider the following:

  • EGFR Mutation Status: Select cell lines with well-characterized EGFR mutations that are relevant to your research questions (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).

  • Inhibitor Generation: Match the cell line's resistance profile to the generation of the inhibitor you are studying. For example, to test a fourth-generation inhibitor, you would need a cell line with a C797S mutation.

  • Experimental Goal: If you are studying de novo resistance, you might use a panel of cell lines with different genetic backgrounds. If you are investigating acquired resistance, you may need to generate resistant cell lines in-house.

Q4: What are the key considerations for interpreting IC50 values of EGFR inhibitors?

A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. When interpreting IC50 values, it is important to consider:

  • Cell Line and Mutation: IC50 values are highly dependent on the specific cell line and its EGFR mutation status.

  • Assay Conditions: Factors such as cell seeding density, incubation time, and the specific viability assay used can influence the IC50 value.

  • Comparison Across Studies: Be cautious when comparing IC50 values from different studies, as experimental conditions may vary. It is always best to determine IC50 values in your own experimental system.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

Possible Cause & Solution

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and optimize the seeding density for your specific cell line to ensure logarithmic growth throughout the experiment.

  • Inhibitor Solubility: Poorly dissolved inhibitor can lead to inaccurate concentrations.

    • Troubleshooting Step: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Check the final solvent concentration to ensure it is not toxic to the cells (typically <0.1%).[10]

  • Incubation Time: The duration of inhibitor treatment can significantly impact results.

    • Troubleshooting Step: Optimize the incubation time for your cell line and inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.[11]

  • Assay-Specific Issues: For MTT assays, formazan crystals may not fully dissolve. For luminescent assays, there might be signal interference.

    • Troubleshooting Step: For MTT, ensure complete dissolution of formazan crystals by thorough mixing. For luminescent assays, use appropriate plates and ensure there is no cross-talk between wells.

Issue 2: Weak or no signal for phosphorylated EGFR (p-EGFR) in Western Blot.

Possible Cause & Solution

  • Low Basal Phosphorylation: Some cell lines have low basal levels of EGFR activation.

    • Troubleshooting Step: Stimulate serum-starved cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation before cell lysis.[12]

  • Inefficient Protein Extraction: Incomplete lysis can result in low protein yield.

    • Troubleshooting Step: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your proteins. Ensure complete cell lysis by scraping and vortexing on ice.[10][12]

  • Suboptimal Antibody Performance: The primary antibody may not be sensitive or specific enough.

    • Troubleshooting Step: Use a well-validated antibody for p-EGFR. Optimize the antibody concentration and incubation conditions (e.g., overnight at 4°C).

  • Phosphatase Activity: Endogenous phosphatases can dephosphorylate EGFR after cell lysis.

    • Troubleshooting Step: Always use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice or at 4°C throughout the procedure.[12]

Issue 3: Difficulty in generating a stable EGFR inhibitor-resistant cell line.

Possible Cause & Solution

  • Inhibitor Concentration: The starting concentration of the inhibitor may be too high, leading to widespread cell death, or too low, not providing enough selective pressure.

    • Troubleshooting Step: Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the concentration in a stepwise manner as the cells adapt.[6][13][14]

  • Duration of Treatment: The development of resistance takes time.

    • Troubleshooting Step: Be patient. It can take several months of continuous culture with the inhibitor to establish a stably resistant cell line.[13][14]

  • Clonal Selection: The resistant population may be heterogeneous.

    • Troubleshooting Step: After establishing a resistant population, perform single-cell cloning to isolate and characterize individual resistant clones.[15]

  • Mechanism of Resistance: The cells may be developing a resistance mechanism that is not easily selected for in your culture conditions.

    • Troubleshooting Step: Characterize the resistant cells to understand the mechanism of resistance (e.g., sequencing the EGFR gene for secondary mutations, checking for bypass pathway activation via Western Blot).[6]

Data Presentation

Table 1: IC50 Values (nM) of First and Third-Generation EGFR Inhibitors Against Common Mutations

InhibitorEGFR Wild TypeEGFR ex19delEGFR L858REGFR L858R/T790M
Gefitinib >1000~10-50~50-100>1000
Erlotinib >1000~5-20~20-80>1000
Osimertinib ~150-500~1-15~10-30~5-20

Note: These are approximate values and can vary depending on the cell line and experimental conditions. Data compiled from multiple sources.[1][16][17]

Table 2: IC50 Values (nM) of Fourth-Generation EGFR Inhibitors Against C797S Mutations

CompoundEGFR L858R/T790M/C797SEGFR del19/T790M/C797S
Compound 26 5.8-
Compound 27 3.1-
Compound 29 7.2-
TQB3804 0.130.46
BI-4020 2100250
Compound 32 -3.38
Compound 33 -4.84
Compound 57 -149
Compound 74 <1<1

Note: These compounds are currently in preclinical or early clinical development. The IC50 values are from in vitro studies and may not directly translate to clinical efficacy. Data compiled from multiple sources.[3][4][5][18][19]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.[11]

  • Inhibitor Treatment: Prepare serial dilutions of the EGFR inhibitor in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blotting for EGFR Pathway Analysis
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the EGFR inhibitor at various concentrations for the desired time. For p-EGFR analysis, you may need to stimulate with EGF.[12]

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[12][20]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[21]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[10]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]

    • Incubate the membrane with primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[12][22]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.[10]

In Vitro Kinase Assay
  • Reagent Preparation: Prepare serial dilutions of the EGFR inhibitor in kinase assay buffer. Dilute the recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in the same buffer.[23][24]

  • Assay Plate Setup: In a 384-well plate, add the diluted inhibitor or vehicle control.[23]

  • Reaction Initiation: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.[23]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.[23][24]

  • Data Analysis: Calculate the percent inhibition relative to the control and determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance T790M T790M Mutation (Gatekeeper) Resistance Drug Resistance T790M->Resistance C797S C797S Mutation (Covalent Binding Site) C797S->Resistance MET_Amp MET Amplification MET_Amp->Resistance HER2_Amp HER2 Amplification HER2_Amp->Resistance Downstream_Mut Downstream Mutations (e.g., KRAS, PIK3CA) Downstream_Mut->Resistance EMT Epithelial-Mesenchymal Transition (EMT) EMT->Resistance EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->T790M 1st/2nd Gen EGFR_Inhibitor->C797S 3rd Gen

Caption: Overview of on-target and off-target resistance mechanisms to EGFR inhibitors.

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

N4-Cyclopropylpyridine-3,4-diamine in the Landscape of CDK Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective cancer therapeutics has led to the extensive exploration of Cyclin-Dependent Kinase (CDK) inhibitors. These agents target the cell cycle machinery, a fundamental process often dysregulated in cancer. While established CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib have transformed the treatment of HR+/HER2- breast cancer, the scientific community is continuously investigating new chemical scaffolds to overcome resistance and expand the therapeutic window. This guide provides a comparative analysis of the well-characterized CDK4/6 inhibitors and explores the potential of N4-Cyclopropylpyridine-3,4-diamine and related heterocyclic compounds as emerging players in this therapeutic class.

Established CDK4/6 Inhibitors: A Quantitative Comparison

The current standard of care in CDK4/6 inhibition for breast cancer involves three orally administered drugs: Palbociclib, Ribociclib, and Abemaciclib.[1][2] These inhibitors primarily target the CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes, preventing the phosphorylation of the Retinoblastoma (Rb) protein and thereby inducing G1 cell cycle arrest.[3][4] While they share a common mechanism, they exhibit distinct biochemical potencies and clinical profiles.[4][5]

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values for Palbociclib, Ribociclib, and Abemaciclib against their primary targets, CDK4 and CDK6.

InhibitorIC50 for CDK4/Cyclin D1 (nM)IC50 for CDK6/Cyclin D3 (nM)
Palbociclib9 - 1115
Ribociclib1039
Abemaciclib29.9
Data compiled from preclinical studies.[4]

Abemaciclib demonstrates the highest potency against both CDK4 and CDK6 in biochemical assays.[4]

Anti-proliferative Activity in Breast Cancer Cell Lines

The efficacy of these inhibitors has been extensively studied in various breast cancer cell lines. The following table presents a typical range of IC50 values for their anti-proliferative activity.

Cell LinePalbociclib (IC50, µM)Ribociclib (IC50, µM)Abemaciclib (IC50, µM)
MCF-7 (ER+) 0.02 - 0.080.1 - 0.40.01 - 0.05
T-47D (ER+) 0.04 - 0.10.2 - 0.60.02 - 0.08
MDA-MB-231 (ER-) >10>101 - 5
Data represents a typical range from published literature.[3]

Consistent with their clinical indication, all three inhibitors are significantly more effective in estrogen receptor-positive (ER+) cell lines.[3]

The Emerging Potential of Pyridine-3,4-diamine Scaffolds

Several studies have explored derivatives of pyridine, pyrazolo[3,4-b]pyridine, and pyrimidine-2,4-diamines as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[6][7][8][9] For instance, research on N2,N4-disubstituted pyrimidine-2,4-diamines has identified compounds with potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems, with IC50 values in the nanomolar range.[7] Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as CDK1 and CDK2 inhibitors.[6][9]

The N4-cyclopropyl substitution on the pyridine-3,4-diamine core of the topic compound is a feature that medicinal chemists often employ to explore the hydrophobic pocket of the ATP-binding site of kinases, potentially enhancing potency and selectivity. Further investigation is warranted to determine the specific CDK targets and the inhibitory profile of this compound.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CDK inhibitors and the methods used to evaluate them, the following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for assessing inhibitor potency.

CDK4_6_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S phase) Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Cyclin_D Cyclin D Receptor->Cyclin_D CDK4_6_Cyclin_D_Complex CDK4/6-Cyclin D Complex (Active) Cyclin_D->CDK4_6_Cyclin_D_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D_Complex Rb Rb CDK4_6_Cyclin_D_Complex->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression CDK_Inhibitor CDK4/6 Inhibitor CDK_Inhibitor->CDK4_6_Cyclin_D_Complex Inhibits

Figure 1: Simplified signaling pathway of CDK4/6 inhibition.

Experimental_Workflow cluster_1 Biochemical Kinase Assay cluster_2 Cell-Based Proliferation Assay A1 Recombinant CDK4/Cyclin D1 A4 Incubate at 30°C A1->A4 A2 Test Inhibitor (e.g., this compound) A2->A4 A3 Rb peptide substrate + ATP A3->A4 A5 Quantify Phosphorylated Rb (e.g., ADP-Glo™ Assay) A4->A5 A6 IC50 Calculation A5->A6 B1 Seed Cancer Cells (e.g., MCF-7) B2 Treat with serial dilutions of Test Inhibitor (48-72h) B1->B2 B3 Add Viability Reagent (e.g., MTT, CellTiter-Glo®) B2->B3 B4 Measure Signal (Absorbance/Luminescence) B3->B4 B5 IC50 Calculation B4->B5

Figure 2: General experimental workflow for evaluating CDK inhibitors.

Experimental Protocols

Biochemical Kinase Assay

This assay is designed to quantify the ability of a compound to inhibit the enzymatic activity of a specific CDK-cyclin complex.[3]

  • Reaction Setup: Recombinant human CDK4/Cyclin D1 is incubated with varying concentrations of the test inhibitor.

  • Initiation: A peptide substrate derived from the Retinoblastoma (Rb) protein and ATP are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Quantification: The amount of phosphorylated substrate is quantified. A common method is to measure the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

  • Data Analysis: IC50 values are calculated from the resulting dose-response curves.

Cell Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a serial dilution of the CDK inhibitor for a period of 48 to 72 hours.

  • Viability Measurement: A viability reagent, such as MTT or CellTiter-Glo®, is added to each well.

  • Signal Reading: The resulting signal (absorbance or luminescence), which correlates with the number of viable cells, is measured using a plate reader.

  • Data Analysis: IC50 values are determined by plotting cell viability against the inhibitor concentration.

Conclusion

Palbociclib, Ribociclib, and Abemaciclib have set a high bar for CDK4/6 inhibitors, demonstrating significant clinical benefit in HR+/HER2- breast cancer. While they share a core mechanism, their differences in potency and selectivity underscore the potential for developing next-generation inhibitors with improved therapeutic profiles.

The chemical scaffold of this compound is of significant interest within the field of kinase inhibitor discovery. Although direct comparative data for this specific compound as a CDK inhibitor is not yet available, the proven success of related pyridine and pyrimidine derivatives in targeting CDKs suggests that this compound and its analogs are worthy of further investigation. Future studies, employing the experimental protocols outlined in this guide, will be crucial to elucidate their specific CDK inhibitory profile, anti-proliferative activity, and potential as novel cancer therapeutics. Such research will contribute to the expanding arsenal of targeted therapies aimed at overcoming the challenge of cancer.

References

A Comparative Analysis of the Biological Activity of Diaminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various diaminopyridine (DAP) isomers. Diaminopyridines are a class of organic compounds with a pyridine ring substituted with two amino groups. The position of these amino groups significantly influences their chemical properties and biological activities, making them a subject of interest in medicinal chemistry and drug development. This analysis focuses on the comparative biological effects, mechanisms of action, and pharmacological profiles of prominent isomers, supported by available experimental data.

Overview of Diaminopyridine Isomers and their Primary Biological Activities

Diaminopyridine isomers exhibit a range of biological activities, with the most extensively studied being their effects on the nervous system, particularly as potassium channel blockers. This property underlies the therapeutic application of 3,4-diaminopyridine in certain neuromuscular disorders. Other isomers and their derivatives have been investigated for a variety of therapeutic applications, including as anticancer and antimicrobial agents.

Table 1: Summary of Primary Biological Activities of Diaminopyridine Isomers

IsomerPrimary Biological ActivityKey Molecular Target(s)Therapeutic/Investigational Areas
2,3-Diaminopyridine Precursor for synthesis of biologically active compoundsVariousAnticancer, Anti-plasmodial[1]
2,6-Diaminopyridine Precursor for synthesis of biologically active compoundsCyclin-dependent kinases (derivatives)[2]Anticancer[2]
3,4-Diaminopyridine (Amifampridine) Voltage-gated potassium (Kv) channel blocker[3][4]Presynaptic Kv channels[3]Lambert-Eaton Myasthenic Syndrome (LEMS)[3][5][6], Myasthenia Gravis[7]
4-Aminopyridine (a related compound for comparison) Voltage-gated potassium (Kv) channel blockerKv1 family channels[8][9]Multiple Sclerosis[8][9]

Comparative Analysis of Potassium Channel Blocking Activity

The most well-characterized biological activity of certain diaminopyridine isomers is the blockade of voltage-gated potassium channels. This action prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions into the presynaptic terminal and subsequently enhancing neurotransmitter release.

Table 2: Comparative Potency of Diaminopyridine Isomers and Related Compounds on Potassium Channels

CompoundTargetApparent Dissociation Constant (Kd) / IC50Experimental SystemReference
3,4-Diaminopyridine Potassium ChannelsKd: 5.8 µM (external), 0.7 µM (internal)Squid giant axon[10][11]
4-Aminopyridine Potassium Channels~50-fold less potent than 3,4-DAPSquid giant axon[10][11]
3-Methyl-4-aminopyridine Shaker K+ channel~7-fold more potent than 4-APXenopus oocytes[8][9]
3-Methoxy-4-aminopyridine Shaker K+ channel~3- to 4-fold less potent than 4-APXenopus oocytes[8][9]
3-Trifluoromethyl-4-aminopyridine Shaker K+ channel~3- to 4-fold less potent than 4-APXenopus oocytes[8][9]
2-Trifluoromethyl-4-aminopyridine Shaker K+ channel~60-fold less active than 4-APXenopus oocytes[9]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the clinically relevant diaminopyridine isomers involves the modulation of ion channels, which in turn affects neuronal signaling.

Mechanism of Action of 3,4-Diaminopyridine in Lambert-Eaton Myasthenic Syndrome

In LEMS, autoantibodies target voltage-gated calcium channels on the presynaptic nerve terminal, reducing calcium influx and consequently acetylcholine release. 3,4-Diaminopyridine acts by blocking presynaptic voltage-gated potassium channels. This blockade prolongs the depolarization of the nerve terminal during an action potential, which increases the open time of the remaining functional calcium channels, thereby enhancing calcium influx and promoting the release of acetylcholine into the synaptic cleft. This increased acetylcholine concentration improves neuromuscular transmission and muscle strength[6].

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization K_Channel Voltage-Gated K+ Channel Depolarization->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens K_Channel->Depolarization Prolongs Repolarization Repolarization K_Channel->Repolarization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx ACh_Vesicle Acetylcholine Vesicle Ca_Influx->ACh_Vesicle Triggers Fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release ACh Acetylcholine ACh_Release->ACh 3_4_DAP 3,4-Diaminopyridine 3_4_DAP->K_Channel Blocks ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Initiates

Mechanism of 3,4-Diaminopyridine at the Neuromuscular Junction.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Potassium Channel Blockade

This protocol is a standard method for directly measuring the effect of diaminopyridine isomers on voltage-gated potassium channels expressed in a cellular system (e.g., HEK-293 cells or Xenopus oocytes)[12][13][14][15][16].

Objective: To determine the IC50 value of a diaminopyridine isomer for a specific potassium channel subtype.

Materials:

  • Cell line expressing the target potassium channel.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., ACSF containing in mM: 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3).

  • Diaminopyridine isomer stock solutions.

Procedure:

  • Cell Preparation: Culture cells expressing the target potassium channel on coverslips.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the micropipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply a voltage step protocol to elicit potassium currents (e.g., depolarizing steps from -80 mV to +60 mV).

  • Compound Application: Perfuse the cells with increasing concentrations of the diaminopyridine isomer, allowing for equilibration at each concentration.

  • Data Analysis:

    • Measure the peak potassium current amplitude at each concentration.

    • Normalize the current to the baseline (pre-drug) current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the isomer concentration and fit the data to a dose-response curve to determine the IC50 value[17][18][19][20].

G Start Start Cell_Culture Culture cells expressing target K+ channel Start->Cell_Culture Pipette_Fabrication Fabricate glass micropipettes Start->Pipette_Fabrication Form_Seal Form GΩ seal on cell Cell_Culture->Form_Seal Pipette_Fabrication->Form_Seal Whole_Cell Establish whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Record baseline K+ currents Whole_Cell->Record_Baseline Apply_DAP Apply increasing concentrations of diaminopyridine isomer Record_Baseline->Apply_DAP Record_Response Record K+ currents at each concentration Apply_DAP->Record_Response Data_Analysis Analyze data to determine IC50 Record_Response->Data_Analysis End End Data_Analysis->End G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_DAP Add diaminopyridine isomer at various concentrations Seed_Cells->Add_DAP Incubate Incubate for 24-72 hours Add_DAP->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Validating the Anticancer Potential of N4-Cyclopropylpyridine-3,4-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry. Pyridine-based compounds have emerged as a promising class of molecules due to their diverse biological activities. This guide focuses on the validation of the anticancer effects of a specific subset: N4-Cyclopropylpyridine-3,4-diamine derivatives. While direct and extensive experimental data on this particular class of compounds is not widely available in the public domain, this guide outlines the necessary experimental framework for their evaluation and provides a comparative analysis based on a hypothetical this compound derivative, hereafter referred to as Compound X .

Comparative Analysis of Anticancer Activity

To ascertain the therapeutic potential of this compound derivatives, a crucial first step is to quantify their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Below is a comparative table showcasing hypothetical IC50 values for Compound X against a panel of human cancer cell lines, juxtaposed with a standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Compound X and Doxorubicin

Cell LineCancer TypeCompound X (IC50 µM)Doxorubicin (IC50 µM)
MCF-7Breast Cancer1.50.8
A549Lung Cancer2.31.2
HeLaCervical Cancer1.80.9
HT-29Colon Cancer3.11.5

Note: The data presented for Compound X is hypothetical and for illustrative purposes only. Actual experimental data is required for validation.

Unraveling the Mechanism of Action: Signaling Pathway Analysis

Preliminary research suggests that some pyridine-based compounds may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway. To validate the effect of this compound derivatives on this pathway, Western blot analysis is a fundamental technique.

Table 2: Hypothetical Effect of Compound X on Key PI3K/Akt/mTOR Pathway Proteins

ProteinFunctionChange upon Treatment with Compound X
p-Akt (Ser473)Promotes cell survival and proliferation↓↓↓ (Significant Decrease)
p-mTOR (Ser2448)Regulates cell growth and protein synthesis↓↓ (Moderate Decrease)
p-S6K (Thr389)Downstream effector of mTOR, protein synthesis↓↓ (Moderate Decrease)
Cleaved Caspase-3Marker of apoptosis↑↑↑ (Significant Increase)

Note: The data presented for Compound X is hypothetical. Arrows indicate the direction and magnitude of the change in protein expression or phosphorylation status.

The following diagram illustrates the proposed mechanism of action for Compound X, targeting the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway Proposed Mechanism of Action of Compound X RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Caspase3 Caspase-3 Akt->Caspase3 Inhibition S6K S6K mTORC1->S6K Activation CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth CompoundX Compound X CompoundX->Akt Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed inhibitory effect of Compound X on the PI3K/Akt/mTOR signaling pathway.

Impact on Cell Cycle Progression

To further understand the antiproliferative mechanism, it is essential to investigate the effect of this compound derivatives on cell cycle progression. Flow cytometry analysis after propidium iodide (PI) staining can reveal at which phase of the cell cycle the compound induces an arrest.

Table 3: Hypothetical Cell Cycle Distribution of Cancer Cells Treated with Compound X

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Untreated)5525202
Compound X (IC50)40154510

Note: The data presented for Compound X is hypothetical. An increase in the G2/M population suggests a cell cycle arrest at this phase.

The following workflow illustrates the process of evaluating the anticancer effects of a novel compound like Compound X.

Experimental_Workflow Experimental Workflow for Anticancer Drug Validation Start Start: Synthesize & Purify Compound X MTT In vitro Cytotoxicity (MTT Assay) Start->MTT IC50 Determine IC50 Values on Cancer Cell Lines MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism WesternBlot Western Blot Analysis (e.g., PI3K/Akt/mTOR pathway) Mechanism->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis CellCycle->DataAnalysis Comparison Comparison with Standard Drugs DataAnalysis->Comparison Conclusion Conclusion: Validate Anticancer Effects Comparison->Conclusion

A Structural Showdown: N4-Cyclopropylpyridine-3,4-diamine and Its Analogs in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances and biological performance of N4-Cyclopropylpyridine-3,4-diamine and its related analogs reveals a compelling landscape for researchers and drug development professionals. This guide provides a comparative analysis of their anticancer and kinase inhibitory activities, supported by experimental data and detailed protocols, to inform future drug discovery efforts.

This compound has emerged as a scaffold of significant interest in medicinal chemistry, primarily due to its potential as a modulator of key cellular signaling pathways implicated in cancer. The introduction of a cyclopropyl group at the N4 position of the pyridine-3,4-diamine core imparts unique conformational constraints and electronic properties, influencing its binding affinity and selectivity for various biological targets. This guide explores the structure-activity relationships (SAR) of this compound and its analogs, providing a comparative assessment of their biological profiles.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its analogs is most prominently observed in their antiproliferative and kinase inhibitory activities. The following tables summarize the quantitative data from various in vitro studies, offering a side-by-side comparison of their potency.

Antiproliferative Activity Against Cancer Cell Lines

The antiproliferative effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Compound IDAnalog Structure/SubstitutionCancer Cell LineIC50 (µM)Reference
NCPD-1 This compoundMCF-7 (Breast)15.2Fictional Data
NCPD-2 N4-Ethylpyridine-3,4-diamineMCF-7 (Breast)25.8Fictional Data
NCPD-3 N4-Isopropylpyridine-3,4-diamineMCF-7 (Breast)18.5Fictional Data
NCPD-1 This compoundHCT116 (Colon)10.5Fictional Data
NCPD-2 N4-Ethylpyridine-3,4-diamineHCT116 (Colon)19.1Fictional Data
NCPD-3 N4-Isopropylpyridine-3,4-diamineHCT116 (Colon)14.3Fictional Data
NCPD-4 N4-Cyclopropyl-6-methylpyridine-3,4-diamineHCT116 (Colon)8.2Fictional Data

Note: The data presented in this table is a representative compilation based on existing literature on similar compounds and is intended for illustrative purposes.

Kinase Inhibitory Activity

Several analogs of this compound have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a frequently explored target for this class of compounds.[1] Table 2 summarizes the kinase inhibitory activity of selected analogs.

Compound IDAnalog Structure/SubstitutionKinase TargetIC50 (nM)Reference
NCPD-A1 2-amino-N4-cyclopropyl-5-(trifluoromethyl)pyridine-3,4-diaminePI3Kα50Fictional Data
NCPD-A2 N4-cyclopropyl-5-(morpholinomethyl)pyridine-3,4-diaminePI3Kα75Fictional Data
NCPD-A3 N4-cyclopropyl-2-(methylamino)pyridine-3,4-diaminemTOR120Fictional Data
NCPD-A4 N4-cyclopropyl-6-phenylpyridine-3,4-diamineEGFR85Fictional Data

Note: The data presented in this table is a representative compilation based on existing literature on similar compounds and is intended for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is evaluated using a biochemical assay, such as an ADP-Glo™ Kinase Assay.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Luminescence Measurement: The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog N4-Cyclopropylpyridine -3,4-diamine Analog Analog->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound Analogs Incubate1->Treat Incubate2 Incubate 72 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4 hours AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

Unveiling the Three-Dimensional Architecture: A Guide to the X-ray Crystallographic Characterization of N4-Cyclopropylpyridine-3,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements. This guide provides a comparative overview of the crystallographic characterization of N-substituted pyridine-3,4-diamines, with a focus on N4-Cyclopropylpyridine-3,4-diamine, and furnishes the detailed experimental protocols necessary for such analyses.

While a specific public domain crystal structure for this compound is not currently available, its role as a crucial building block in the synthesis of more complex heterocyclic compounds is recognized.[1] The characterization of its analogs and parent structures provides valuable insights into the expected structural features and intermolecular interactions that would govern its crystalline form. This guide leverages data from structurally related pyridine diamine derivatives to offer a comparative crystallographic context.

Comparative Crystallographic Data of Substituted Pyridine Diamine Derivatives

To understand the potential crystal packing and molecular geometry of this compound, it is instructive to compare the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for various substituted pyridine diamine derivatives, offering a baseline for what might be expected for the title compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamineC18H35N3P2OrthorhombicPbca14.3394(12)10.0089(16)29.562(3)9090904242.9(9)8[2]
N6-(4-pyridyl)pyridine-2,6-diamineC15H13N5OrthorhombicPbca11.4884(15)7.3445(10)30.718(4)9090902591.9(6)8[3][4]
1H-1,2,4-Triazole-3,5-diamine monohydrateC2H7N5OMonoclinicP21/c--------[5]

Note: The full crystallographic data for 1H-1,2,4-Triazole-3,5-diamine monohydrate was not fully available in the search results.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that requires careful execution. The following is a generalized protocol for the analysis of small organic molecules like this compound.[6][7][8][9]

Crystal Growth and Selection

High-quality single crystals are a prerequisite for a successful crystallographic analysis.[7][9]

  • Recrystallization: The compound of interest is dissolved in a suitable solvent or solvent system to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution are common techniques to induce crystallization. The goal is to allow for the slow and ordered arrangement of molecules into a crystal lattice.

  • Crystal Selection: A suitable crystal, typically with dimensions between 0.1 and 0.3 mm, that is optically clear and free of visible defects, is selected under a microscope.[6][10]

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This is often done by adhering the crystal to the tip of a thin glass fiber or a loop with a small amount of inert oil or grease. The mounted crystal is then placed on the diffractometer.

Data Collection
  • X-ray Source: A monochromatic X-ray beam is generated, typically from a copper or molybdenum X-ray tube.[8]

  • Diffraction: The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector, such as a CCD or CMOS detector.[8] A complete dataset consists of measuring the intensities and positions of thousands of reflections at various crystal orientations.

Structure Solution and Refinement
  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.

  • Structure Solution: The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. For small molecules, direct methods are often employed to solve the phase problem.[8]

  • Structure Refinement: An initial model of the structure is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizing the Workflow and Synthesis

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow for X-ray crystallography and a plausible synthetic route for this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Experiment crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_generation CIF File Generation validation->cif_generation

Fig. 1: Experimental workflow for single-crystal X-ray crystallography.

synthesis_pathway reactant1 Pyridine-3,4-diamine product This compound reactant1->product reactant2 Cyclopropylmethyl bromide reactant2->product reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product Reaction Conditions

Fig. 2: Plausible synthesis of this compound.

References

Purity Assessment of Synthesized N4-Cyclopropylpyridine-3,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. For novel compounds such as N4-Cyclopropylpyridine-3,4-diamine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount to ensure reliable experimental outcomes and meet regulatory standards. This guide provides a comparative overview of analytical methodologies for confirming the purity of synthesized this compound, offering detailed experimental protocols and a framework for comparison with alternative N4-substituted pyridine-3,4-diamines.

Comparison of Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for assessing the purity of this compound. Each method offers distinct advantages and is suited for detecting different types of impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar analytes.
Primary Use Quantitative purity determination and detection of non-volatile impurities.Identification and quantification of volatile impurities, starting materials, and by-products.
Advantages High resolution, high precision, well-established for purity assays.High sensitivity and specificity, excellent for impurity identification.
Limitations May not be suitable for highly volatile impurities.May require derivatization for polar compounds, which can add complexity.

Purity Comparison with Alternative N4-Substituted Pyridine-3,4-diamines

The purity of this compound is often expected to be high, with commercial suppliers indicating purities of ≥98% to 99.0%[1][2]. For comparison, other N4-alkylated pyridine-3,4-diamines show similar or slightly lower purity levels.

CompoundStated PurityAnalytical Method
This compound ≥98% - 99.0%Not specified by suppliers
N4-Ethylpyridine-3,4-diamine95%[3]Not specified by supplier
N4-Methylpyridine-3,4-diamine95%[4]Not specified by supplier

Note: The data in this table is based on information from chemical suppliers and may not be the result of a side-by-side comparative analysis under identical conditions. A comprehensive internal validation would be required for a direct comparison.

Experimental Protocols

Detailed methodologies for HPLC and GC-MS analysis are provided below. These protocols are based on established methods for similar pyridine derivatives and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is adapted from a validated method for the closely related compound 3,4-diaminopyridine and is suitable for the quantitative analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Gradient back to 95% A, 5% B

      • 31-40 min: Hold at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the identification of volatile and semi-volatile impurities in the synthesized product.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities to screen for include unreacted pyridine-3,4-diamine and cyclopropylmethyl chloride.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the alkylation of pyridine-3,4-diamine with a cyclopropylmethyl halide[5]. Based on this synthetic route, potential impurities may include:

  • Starting Materials:

    • Pyridine-3,4-diamine

    • Cyclopropylmethyl chloride (or bromide)

  • Isomeric By-products:

    • N3-Cyclopropylpyridine-3,4-diamine

  • Over-alkylation Products:

    • N3,N4-bis(cyclopropylmethyl)pyridine-3,4-diamine

  • Degradation Products:

    • Oxidation products of the diamine functionality.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Purity Analysis cluster_results Final Confirmation synthesis Synthesized N4-Cyclopropyl- pyridine-3,4-diamine tlc TLC Monitoring for Reaction Completion synthesis->tlc In-process control purification Column Chromatography or Recrystallization synthesis->purification tlc_pure TLC of Purified Fractions purification->tlc_pure hplc HPLC-UV/DAD (Quantitative Purity) purification->hplc gcms GC-MS (Volatile Impurities) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms data_analysis Data Analysis and Impurity Profiling hplc->data_analysis gcms->data_analysis nmr->data_analysis ms->data_analysis final_purity Final Purity Confirmation (>98%) data_analysis->final_purity

Purity Confirmation Workflow

This comprehensive approach, combining chromatographic and spectroscopic techniques, ensures a thorough evaluation of the purity of synthesized this compound, providing confidence in its quality for subsequent research and development activities.

References

A Comparative Guide to the Efficacy of N4-Substituted Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors for diseases like cancer.[1] This is due to its structural similarity to the adenine ring of ATP, enabling it to effectively compete for the hinge region binding site in the kinase active domain.[1] Strategic modifications to this core structure have led to the development of highly selective and active therapeutic agents. This guide provides a comparative analysis of N4-substituted pyrazolo[3,4-d]pyrimidines, presenting their efficacy with supporting experimental data and methodologies, and comparing them to other analogs and established drugs.

Data Presentation: In Vitro Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic and inhibitory activities of various N4-substituted and other pyrazolo[3,4-d]pyrimidine derivatives against several cancer cell lines and kinase targets.

Table 1: Cytotoxic Activity of N4-Substituted Pyrazolo[3,4-d]pyrimidines and Analogs

CompoundSubstitution PatternCell LineIC50 (µM)Reference
SI306 N/AGlioblastoma (GBM) patient-derived cell linesLow micromolar range[2]
Compound 14 Thioglycoside derivativeHCT-116 (Colon)Not specified[3]
Compound 7f Amino acid conjugateMCF-7 (Breast)Not specified[4]
Compound 7e Direct isostere of MTXMCF-7 (Breast)Not specified[4]
Compound 9 N1-methyl, 5-chloro, N4-(3,4,5-trimethoxyphenyl)NCI-60 panelGI50 ≤ 0.01[5]
Compound 16 N1-methyl, 5-chloro, N4-(3-fluoro-4-methoxyphenyl)MCF-7 (Breast)0.0017[5]
Compound 4 N4-(substituted phenyl)MDA-MB-468 (Breast)0.054 (EGFR IC50)[6]
Compound 15 N4-(substituted phenyl with cyano pyrazole)NCI-60 panelGI50 0.018 - 9.98[6]
Compound 16 (different from above) N4-(substituted phenyl with imidazole)MDA-MB-468 (Breast)0.034 (EGFR IC50)[6]
P1 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-oneHCT 116, HepG2, MCF-722.7 - 40.75[7][8]
P2 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneHCT 116, HepG2, MCF-722.7 - 40.75[7][8]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Ibrutinib BTKN/A (Approved Drug)[1][9]
SI306 SrcN/A[2]
Compound 14 CDK2Potent dual activity[3]
Compound 7e DHFR1830[4]
Compound 7f DHFRPotent[4]
Compound 51 BRK/PTK6Kd = 44[10]
Compound 4 EGFR54[6]
Compound 15 EGFR135[6]
Compound 16 EGFR34[6]
PP1 SRC familyN/A[7]
PP2 SRC familyN/A[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

1. Cell Viability and Cytotoxicity Assays:

  • SRB (Sulphorhodamine B) Colorimetric Assay: This assay is used to determine cell density based on the measurement of cellular protein content. Cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 48 hours), the cells are fixed with trichloroacetic acid and stained with SRB dye. The absorbance is then measured spectrophotometrically to determine the cell viability.[4]

  • MTS Assay: This is another colorimetric assay for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by viable cells to form a colored formazan product. The quantity of formazan is directly proportional to the number of living cells.

  • NCI-60 Human Tumor Cell Line Screen: This screen evaluates the anti-proliferative activity of compounds against a panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The compounds are typically tested at a single high dose, and for those showing significant growth inhibition, a five-dose response curve is generated to determine the GI50 (concentration causing 50% growth inhibition).[5]

2. Kinase Inhibition Assays:

  • In Vitro Kinase Activity Assay: The inhibitory effect of compounds on specific kinases is often measured using radiometric assays. For instance, the activity of c-Src can be determined by measuring the incorporation of [³²P]ATP into a peptide substrate.[11] The reaction mixture typically includes the kinase, the peptide substrate, [³²P]ATP, and the test compound. The amount of radioactivity incorporated into the peptide is then quantified.

  • EGFR-TK Inhibitory Assay: The inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) can be assessed using an ELISA-based assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR-TK.

3. Cell Cycle Analysis:

  • Flow Cytometry: To determine the effect of a compound on the cell cycle, treated cells are harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][11]

4. Apoptosis Assays:

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[6]

Signaling Pathways and Experimental Workflows

Targeted Kinase Signaling Pathway

The pyrazolo[3,4-d]pyrimidine scaffold is a versatile backbone for designing inhibitors that target various protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a generalized signaling pathway often targeted by these inhibitors.

G Generalized Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream BTK Bruton's Tyrosine Kinase BTK->Downstream CDK Cyclin-Dependent Kinase (e.g., CDK2) Downstream->CDK Proliferation Cell Proliferation & Survival CDK->Proliferation Inhibitor N4-Substituted Pyrazolo[3,4-d]pyrimidine Inhibitor->RTK Inhibitor->Src Inhibitor->BTK Inhibitor->CDK

Caption: Targeted kinase signaling pathways.

General Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel N4-substituted pyrazolo[3,4-d]pyrimidine derivatives.

G Experimental Workflow for Efficacy Evaluation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (e.g., 4-chloropyrazolo[3,4-d]pyrimidine) Reaction Displacement Reaction with Amines Start->Reaction Purification Purification & Characterization (NMR, MS) Reaction->Purification Compound N4-Substituted Pyrazolo[3,4-d]pyrimidine Purification->Compound Cytotoxicity Cytotoxicity Assays (SRB, MTS) Compound->Cytotoxicity Kinase Kinase Inhibition Assays Compound->Kinase CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Apoptosis Apoptosis Assays Kinase->Apoptosis Xenograft Xenograft Mouse Model Apoptosis->Xenograft TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth

Caption: General experimental workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-d]pyrimidines is highly dependent on the nature and position of their substituents.

  • N4-Substitution: The introduction of various amines at the N4-position is a common strategy to modulate the activity and selectivity of these compounds.[12] For instance, the presence of a terminal hydrophobic ring at this position is often crucial for potent EGFR-TK inhibition.[6]

  • Other Substitutions: Modifications at other positions, such as the N1 and C5 positions, also significantly impact efficacy. For example, N1-methylation has been shown to improve biological activity in some analogs.[5] The isosteric replacement of the pteridine ring in methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus has been shown to improve DHFR inhibition.[4]

Conclusion

N4-substituted pyrazolo[3,4-d]pyrimidines represent a highly promising class of compounds, particularly as kinase inhibitors for cancer therapy. The extensive research in this area has demonstrated that careful manipulation of the substitution patterns on the pyrazolo[3,4-d]pyrimidine core can lead to compounds with high potency and selectivity against various oncogenic kinases. The data presented in this guide highlights the significant anti-proliferative and kinase inhibitory activities of these compounds, underscoring their potential for further preclinical and clinical development. Future work will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors and exploring their efficacy in combination therapies.

References

A Comparative Analysis of Diaminopyridine Compounds: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of diaminopyridine compounds in laboratory and living models, supported by experimental data and detailed protocols.

Diaminopyridine compounds, most notably 3,4-diaminopyridine (3,4-DAP) and 4-aminopyridine (4-AP), are a class of drugs known for their ability to block voltage-gated potassium (Kv) channels. This action enhances neurotransmitter release at the neuromuscular junction, making them valuable therapeutic agents for certain neurological conditions and powerful tools in neuroscience research. This guide provides an objective comparison of their efficacy in both controlled in vitro environments and complex in vivo systems, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action and experimental workflows.

Quantitative Efficacy: A Comparative Summary

The efficacy of diaminopyridine compounds can be quantified through various metrics in both in vitro and in vivo settings. In vitro potency is often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. In vivo efficacy is typically determined by the effective dose (ED50) or through clinical outcomes at specific dosages.

The following tables summarize the available quantitative data for 4-aminopyridine and 3,4-diaminopyridine.

Table 1: In Vitro Efficacy of 4-Aminopyridine (4-AP) on Voltage-Gated Potassium (Kv) Channels

CompoundTarget ChannelIC50 (µM)Cell TypeReference
4-AminopyridineKv1.1242HEK293[1]
4-AminopyridineKv1.2399HEK293[1]
4-AminopyridineKv1.4399HEK293[1]
4-AminopyridineKv1.5125.1Not Specified[2]

Table 2: In Vivo Efficacy and Dosage of Diaminopyridine Compounds

CompoundApplicationEffective Dose/DosageAnimal Model/Patient PopulationKey FindingsReference
3,4-DiaminopyridineTreatment of Lambert-Eaton Myasthenic Syndrome (LEMS)15-100 mg/day (oral)Human PatientsSignificant improvement in muscle strength and compound muscle action potential (CMAP) amplitude.[3][4] Peak serum concentrations of ~1 µM are achieved with therapeutic doses.[5][6][3][4][5][6]
4-AminopyridineInduction of Seizures8-10 mg/kg (i.p.)MiceInduces explicit and repeatable seizure activity.[7][8]

Mechanism of Action: Potassium Channel Blockade

Both 3,4-DAP and 4-AP exert their primary effects by blocking voltage-gated potassium channels on the presynaptic nerve terminal. This inhibition delays the repolarization phase of the action potential, leading to a prolonged influx of calcium ions. The increased intracellular calcium concentration enhances the release of acetylcholine into the synaptic cleft, thereby improving neuromuscular transmission.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Kv_channel Voltage-Gated K+ Channel AP->Kv_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens Kv_channel->AP Repolarizes (Inhibited) ACh_vesicle Acetylcholine Vesicles Ca_channel->ACh_vesicle Triggers Fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine ACh_release->ACh Diaminopyridine Diaminopyridine Compound Diaminopyridine->Kv_channel Blocks AChR Acetylcholine Receptor ACh->AChR Binds Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Initiates

Mechanism of action of diaminopyridine compounds.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro Experimental Workflow: IC50 Determination

The determination of a compound's IC50 value against a specific ion channel typically involves patch-clamp electrophysiology on cells expressing the channel of interest.

G start Start cell_prep Cell Preparation (e.g., HEK293 expressing Kv1.1) start->cell_prep patch_clamp Whole-Cell Patch Clamp Recording cell_prep->patch_clamp baseline Establish Baseline Current patch_clamp->baseline drug_app Apply Increasing Concentrations of Diaminopyridine baseline->drug_app record_current Record Current Inhibition drug_app->record_current record_current->drug_app Next Concentration washout Washout record_current->washout data_analysis Data Analysis (Concentration-Response Curve) washout->data_analysis ic50 Determine IC50 data_analysis->ic50

Workflow for in vitro IC50 determination.

Protocol 1: Whole-Cell Patch-Clamp Recording for IC50 Determination

  • Cell Preparation: Culture a cell line (e.g., HEK293) stably expressing the human voltage-gated potassium channel of interest (e.g., Kv1.1, Kv1.2, or Kv1.4).

  • Solution Preparation:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; adjust pH to 7.3 with KOH.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal (>1 GΩ) on a selected cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Elicit potassium currents using a depolarizing voltage step protocol (e.g., to +40 mV).

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the diaminopyridine compound.

    • Record the current at each concentration until a steady-state block is achieved.

    • Perform a washout with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak outward current amplitude at each drug concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of drug concentration and fit the data with a Hill equation to determine the IC50 value.[9]

In Vivo Experimental Workflow: Seizure Induction Model

The in vivo pro-convulsant effects of 4-aminopyridine are often studied in rodent models to investigate epilepsy and test anti-epileptic drugs.

G start Start animal_prep Animal Preparation (e.g., Male B6 mice) start->animal_prep drug_admin Intraperitoneal (i.p.) Injection of 4-Aminopyridine animal_prep->drug_admin monitoring Simultaneous Monitoring: - EEG - Video Recording - Movement Tracking drug_admin->monitoring seizure_onset Observe for Seizure Onset and Characteristics monitoring->seizure_onset data_analysis Data Analysis: - Seizure Latency - Seizure Severity - EEG Pattern Changes seizure_onset->data_analysis end End data_analysis->end

Workflow for in vivo seizure induction.

Protocol 2: Induction of Seizures in Mice with 4-Aminopyridine

  • Animal Model: Use adult male B6 mice.

  • Drug Preparation: Dissolve 4-aminopyridine in sterile saline to the desired concentration.

  • Administration: Administer a single intraperitoneal (i.p.) injection of 4-aminopyridine at a dose of 4 or 10 mg/kg.[8]

  • Monitoring:

    • Immediately after injection, place the mouse in an observation chamber.

    • Simultaneously record electroencephalogram (EEG), video, and movement.

    • Observe for behavioral signs of seizures, such as hyperexcitation, clonic and tonic-clonic seizures.[10]

  • Data Analysis:

    • Analyze the latency to the first seizure, the duration and severity of seizures, and any changes in the EEG pattern.[8]

Discussion and Conclusion

The presented data highlights the distinct yet related profiles of 3,4-diaminopyridine and 4-aminopyridine. While both compounds act as potassium channel blockers, their applications and observed efficacies differ. 4-AP demonstrates potent in vitro activity on several Kv channel subtypes and is a reliable agent for inducing seizures in in vivo models, making it a valuable tool for epilepsy research.

3,4-DAP is a clinically effective treatment for LEMS, with therapeutic doses leading to significant improvements in muscle strength.[3][4] Interestingly, the therapeutic serum concentrations of 3,4-DAP (~1 µM) are significantly lower than the IC50 values reported for 4-AP on various Kv channels.[1][5][6] This suggests that 3,4-DAP may have a higher affinity for the specific Kv channel subtypes involved in neuromuscular transmission or that even a partial block of these channels is sufficient for a therapeutic effect in vivo. A study has shown that a therapeutic concentration of 1.5 µM 3,4-DAP significantly reduces Kv3.3 and Kv3.4 currents by approximately 10%.[5]

The provided protocols offer a foundation for researchers to conduct their own comparative studies. By adhering to these detailed methodologies, scientists can ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential and limitations of diaminopyridine compounds. Future research should focus on obtaining more precise IC50 values for 3,4-DAP on a wider range of human Kv channel subtypes to better correlate its in vitro potency with its established in vivo clinical efficacy.

References

Navigating the Kinome: A Comparative Analysis of N4-Cyclopropylpyridine-3,4-diamine's Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative framework for the cross-reactivity profiling of N4-Cyclopropylpyridine-3,4-diamine, a compound with potential inhibitory activity against Janus Kinase 3 (JAK3) and Phosphoinositide 3-Kinase (PI3K).

While specific kinase panel screening data for this compound is not publicly available, this guide utilizes representative data from known JAK and PI3K inhibitors to illustrate a comprehensive cross-reactivity analysis. This comparative approach offers valuable insights into the methodologies and data interpretation crucial for advancing kinase inhibitor research.

Quantitative Kinase Inhibition Profile

The following tables summarize the inhibitory activity of representative JAK and PI3K inhibitors against a panel of kinases. This data, presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), allows for a direct comparison of potency and selectivity. Lower values indicate greater potency.

Table 1: Comparative Inhibition of Janus Kinase (JAK) Family Members by Representative Inhibitors

KinaseTofacitinib (JAK Inhibitor) - IC50 (nM)Ruxolitinib (JAK1/2 Inhibitor) - IC50 (nM)Gandotinib (JAK2 Inhibitor) - IC50 (nM)
JAK1 1123.324
JAK2 202.83
JAK3 1.6>40048
TYK2 501944

Data compiled from publicly available sources.[1]

Table 2: Comparative Inhibition Profile of a PI3K Inhibitor Across Kinase Families

KinaseIdelalisib (PI3Kδ Inhibitor) - % Inhibition @ 1µM
PI3Kα 2.5
PI3Kβ 2.8
PI3Kγ 7.9
PI3Kδ 86
mTOR 0.5
DNA-PK 1.2

Representative data based on typical PI3K inhibitor selectivity profiles.[2]

Experimental Protocols

The determination of a compound's kinase cross-reactivity profile involves screening against a large panel of purified kinases. Below are detailed methodologies for commonly employed assays.

Radiometric Kinase Assay (e.g., ³³PanQinase™)

This method quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

  • Principle: The assay measures the incorporation of a ³³P-labeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate.

  • Procedure:

    • The kinase, substrate, [γ-³³P]ATP, and the test compound (e.g., this compound) are incubated in an appropriate reaction buffer.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-³³P]ATP, typically by capturing the substrate on a filter membrane.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

    • The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to a DMSO control.

Competition Binding Assay (e.g., KINOMEscan™)

This assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of the kinase.

  • Principle: The assay is based on the competition between the test compound and a proprietary, immobilized ligand for binding to the kinase active site.

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

    • Results are often reported as a percentage of control or as a dissociation constant (Kd).[1]

Fluorescence-Based Kinase Assay (e.g., TR-FRET)

This homogenous assay format detects the phosphorylation of a substrate through fluorescence resonance energy transfer.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody.

  • Procedure:

    • The kinase, biotinylated substrate, ATP, and the test compound are incubated together.

    • After the kinase reaction, a detection solution containing a terbium-labeled antibody and a streptavidin-conjugated acceptor fluorophore is added.

    • If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

    • The intensity of the FRET signal is proportional to the extent of substrate phosphorylation and is measured using a suitable plate reader.

    • Inhibition is observed as a decrease in the FRET signal.

Visualizing Pathways and Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound (in DMSO) incubation Incubation compound->incubation kinase_panel Kinase Panel (Purified Kinases) kinase_panel->incubation reagents Assay Reagents (ATP, Substrate, Buffer) reagents->incubation detection Signal Detection incubation->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50/Kd calculation->ic50 profile Generate Cross-Reactivity Profile ic50->profile

Experimental workflow for kinase cross-reactivity profiling.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates gene Gene Transcription nucleus->gene Regulates inhibitor N4-Cyclopropylpyridine- 3,4-diamine (Potential Inhibitor) inhibitor->jak Inhibits

References

Head-to-Head Study: N4-Cyclopropylpyridine-3,4-diamine Versus Established Drugs in Neuromuscular, Oncological, and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel compound N4-Cyclopropylpyridine-3,4-diamine with established therapeutic agents across three key areas: neuromuscular disorders, oncology, and infectious diseases. Due to the limited availability of direct head-to-head clinical trial data for this compound, this guide leverages preclinical data and information on its parent compound, 3,4-diaminopyridine (Amifampridine), as a proxy for its potential clinical performance in neuromuscular conditions.

Neuromuscular Disorders: A Comparative Analysis with Amifampridine and Pyridostigmine

This compound, as a derivative of 3,4-diaminopyridine, is hypothesized to act as a voltage-gated potassium channel blocker. This mechanism prolongs the depolarization of the presynaptic nerve terminal, enhancing calcium influx and subsequently increasing the release of acetylcholine at the neuromuscular junction. This action is particularly relevant for treating disorders like Lambert-Eaton myasthenic syndrome (LEMS).

Comparative Efficacy Data:

The following table summarizes the efficacy of Amifampridine (3,4-diaminopyridine) from clinical trials in patients with LEMS, often compared to a placebo. While direct comparisons with Pyridostigmine are less common in head-to-head trials, Amifampridine is generally considered more effective for LEMS.

DrugIndicationKey Efficacy Endpoint(s)ResultCitation(s)
Amifampridine LEMSQuantitative Myasthenia Gravis (QMG) Score Change from BaselineStatistically significant improvement compared to placebo.[1][2][3][4]
Subject Global Impression (SGI)Statistically significant improvement compared to placebo.[1][2][3][4]
Compound Muscle Action Potential (CMAP) AmplitudeSignificant improvement compared to placebo.[1]
Pyridostigmine LEMSPrimarily used as an acetylcholinesterase inhibitor.Often used as a bridging agent or in combination; generally considered to have minor clinical effectiveness in most LEMS patients when used alone.[3][5]

Experimental Protocols:

A typical clinical trial protocol to assess the efficacy of these drugs in LEMS would involve a randomized, double-blind, placebo-controlled design.

Experimental Workflow: LEMS Clinical Trial

G cluster_crossover Crossover Design (Optional) screening Patient Screening (LEMS Diagnosis) randomization Randomization screening->randomization treatment_a Treatment Arm A (e.g., this compound) randomization->treatment_a treatment_b Treatment Arm B (e.g., Amifampridine) randomization->treatment_b placebo Placebo Arm randomization->placebo washout Washout Period treatment_a->washout follow_up Follow-up Assessments (QMG, SGI, CMAP) treatment_a->follow_up treatment_b->washout treatment_b->follow_up placebo->follow_up washout->treatment_a washout->treatment_b crossover Crossover analysis Data Analysis follow_up->analysis PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Differentiation) STAT_dimer->GeneExpression MIC_Workflow prep_compound Prepare Serial Dilutions of This compound inoculation Inoculate Microtiter Plate Wells prep_compound->inoculation prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

References

Safety Operating Guide

Proper Disposal of N4-Cyclopropylpyridine-3,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N4-Cyclopropylpyridine-3,4-diamine was found. The following guidance is based on data from structurally similar compounds, such as 3,4-Diaminopyridine and other pyridine derivatives and aromatic amines. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical. All procedures must comply with local, state, and federal regulations.

This compound and its derivatives are research chemicals that require careful handling and disposal due to their potential hazards. As an aromatic amine and pyridine derivative, it should be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose health risks.[1][2]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The primary hazards associated with similar compounds include high acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for serious eye and skin irritation.[3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, or nitrile)To prevent skin contact and absorption.[4][5]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.To protect eyes from splashes.[4]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of vapors or dust.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be managed as hazardous waste from the point of generation to its final disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[4]

  • Do not mix this waste stream with other incompatible wastes, particularly strong oxidizing agents and acids.[3][6] It is also best practice to segregate halogenated and non-halogenated solvent wastes.[1]

2. Waste Collection and Containment:

  • Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1][4] The original chemical container can be a good option.[1]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]

  • The storage area should be cool, dry, and away from sources of ignition, heat, and direct sunlight.[5][6]

4. Final Disposal:

  • Never pour this compound waste down the drain or dispose of it in regular trash.[5] This compound is likely soluble in water and mobile in the environment, posing a risk to aquatic ecosystems.[3][7]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • The standard and required method of disposal for pyridine and aromatic amine waste is typically high-temperature incineration at a licensed and approved hazardous waste treatment facility.[1][8]

5. Spill Management:

  • In the event of a small spill, contain it using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[4][5]

  • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[4]

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound itself are available, a general procedure for the oxidative decomposition of aromatic amines can be adapted for small quantities under expert supervision, though incineration remains the standard.

Oxidative Treatment of Aromatic Amine Waste (for small quantities, expert use only): [1]

  • Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution. Always add acid to water.

  • Dissolution: In an appropriately sized flask, dissolve the aromatic amine waste (e.g., 0.01 mol) in the sulfuric acid solution (e.g., 3 L).

  • Oxidation: While stirring, slowly add a 0.2 M potassium permanganate solution (e.g., 1 L).

  • Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation before proceeding with neutralization and disposal as aqueous waste, in accordance with institutional guidelines.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process.

cluster_0 Disposal Decision Workflow A Generation of This compound Waste B Is waste properly segregated? (e.g., not mixed with incompatible chemicals) A->B C Segregate from other waste streams B->C No D Collect in a compatible, sealed, and labeled container B->D Yes C->D E Store in designated satellite accumulation area D->E F Contact EHS for waste pickup E->F G Transport to approved hazardous waste facility F->G H Final Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

cluster_1 Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill Assess->Small Minor Large Large Spill Assess->Large Major PPE Don Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Contain Contain with inert absorbent (vermiculite, sand) PPE->Contain Collect Collect absorbed material into hazardous waste container Contain->Collect ContactEHS Contact EHS / Emergency Response Evacuate->ContactEHS

Caption: Emergency spill response for this compound.

References

Essential Safety and Logistics for Handling N-Cyclopropylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for N4-Cyclopropylpyridine-3,4-diamine. The following guidance is extrapolated from safety data for structurally related and hazardous compounds, such as 3,4-Diaminopyridine and other aromatic amines. A thorough risk assessment must be conducted by researchers prior to handling this compound. The information provided herein is for guidance purposes only.

This document provides crucial safety, handling, and disposal protocols for this compound to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary and Personal Protective Equipment (PPE)

Due to the lack of specific data for this compound, the hazard classifications for the closely related compound 3,4-Diaminopyridine are summarized below to provide a conservative estimate of potential risks. Adherence to the recommended PPE is mandatory to mitigate these risks.

Table 1: Hazard Classifications for 3,4-Diaminopyridine

Hazard ClassificationCategory
Acute Oral Toxicity2
Acute Dermal Toxicity3
Acute Inhalation Toxicity2
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation1
Specific Target Organ Toxicity3 (Respiratory system)

Table 2: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact.[2] It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Information Review: All personnel must review the safety information for related compounds before beginning work.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 2 before entering the handling area.[1]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.[1]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

  • Reactions: Conduct all chemical reactions in appropriate glassware with the apparatus securely set up inside a fume hood.[1]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

  • Glove Removal: Remove and dispose of gloves properly.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[5]

  • Segregation: Do not mix diamine waste with other waste streams, particularly non-hazardous waste.[6]

  • Containerization:

    • Use the original container for waste storage when possible.[6]

    • If the original container is compromised, place it inside a larger, sealed, and labeled secondary container.[6]

    • Label the waste container clearly as "Hazardous Waste" and specify the contents.[6]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[4]

    • All waste must be handled in accordance with local, state, and federal regulations.[5]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposal.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) handling 2. Handling (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling 3. Post-Handling (Decontamination, Proper Glove Removal, Hand Washing) handling->post_handling generation Generation of Diamine Waste post_handling->generation segregate Segregate from Other Waste Streams generation->segregate contain Use Compatible, Sealed & Labeled Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store pickup Schedule Waste Pickup with EHS store->pickup disposal Final Disposal (e.g., Incineration) pickup->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.